KRAS G12C inhibitor 61
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H33ClFN7O2 |
|---|---|
Molecular Weight |
590.1 g/mol |
IUPAC Name |
7-(2-amino-6-fluorophenyl)-6-chloro-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-1-(4-methyl-2-propan-2-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1 |
InChI Key |
HBHOIHAXRLHFTR-MOPGFXCFSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of a Potent KRAS G12C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and synthesis of a selective and potent covalent inhibitor of the KRAS G12C mutant protein, a critical target in oncology. Designated as inhibitor 61, this compound demonstrates significant potential in modulating the oncogenic activity of KRAS G12C. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols for its characterization.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor progression.
KRAS was long considered an "undruggable" target due to its high affinity for GTP and the absence of deep allosteric binding pockets. The discovery of a cryptic pocket near the mutated cysteine at position 12 in the KRAS G12C variant has enabled the development of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in its inactive, GDP-bound state. Inhibitor 61 is a novel compound designed to exploit this unique feature of the KRAS G12C oncoprotein.
Discovery of KRAS G12C Inhibitor 61
This compound was identified through a structure-based drug design campaign aimed at developing potent and selective covalent inhibitors. The design strategy focused on optimizing interactions within the switch-II pocket of the inactive KRAS G12C protein to achieve high affinity and reactivity with the Cys12 residue. This inhibitor is disclosed as "Example 3" in patent WO2019051291.
Synthesis of this compound
The synthesis of this compound, chemically named (R)-N-(4-(7-((1-acryloylpiperidin-4-yl)oxy)-6-amino-3,4-dihydroquinolin-2(1H)-yl)-5-fluorophenyl)-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxamide, is a multi-step process involving the preparation of key intermediates and their subsequent coupling and functionalization.
General Synthetic Scheme
The overall synthetic route can be conceptualized as the synthesis of three key fragments followed by their assembly.
DOT Script for General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following is a representative, detailed protocol for the synthesis of a key intermediate and the final product, based on general procedures for similar compounds.
Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate A mixture of the appropriate hydrazine and a suitable ketoester is heated in a solvent such as ethanol with an acid catalyst to form the pyrazole ring. The resulting ester is then hydrolyzed using a base like sodium hydroxide to yield the carboxylic acid.
Step 2: Synthesis of the Dihydroquinoline Core The dihydroquinoline core is typically constructed via a multi-step sequence starting from a substituted aniline, which undergoes cyclization and subsequent functionalization to introduce the necessary amine and hydroxyl groups.
Step 3: Coupling and Final Acryloylation The pyrazole carboxylic acid is activated and coupled with the dihydroquinoline core via an amide bond formation reaction. The resulting intermediate is then subjected to an etherification reaction with a protected piperidinol derivative. Finally, deprotection and reaction with acryloyl chloride in the presence of a base affords the final product, this compound.
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond. This modification locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting the activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[1] The inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.
DOT Script for KRAS Signaling Pathway and Inhibition:
Caption: KRAS G12C signaling pathway and mechanism of inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: Biochemical and Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| p-ERK Inhibition | MIA PaCa-2 | 9 |
Data is representative and compiled from publicly available sources.
Table 2: Comparative IC50 Values of Covalent KRAS G12C Inhibitors
| Inhibitor | p-ERK IC50 (nM) in MIA PaCa-2 | Cell Proliferation IC50 (nM) in MIA PaCa-2 |
| Inhibitor 61 | 9 | Not Reported |
| Sotorasib (AMG 510) | ~1-10 | ~5-20 |
| Adagrasib (MRTX849) | ~2-15 | ~10-50 |
Values are approximate and intended for comparative purposes.
Key Experimental Protocols
Phospho-ERK (p-ERK) Inhibition Assay (Western Blot)
This assay is used to determine the ability of inhibitor 61 to block the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK.
DOT Script for p-ERK Western Blot Workflow:
Caption: Workflow for the p-ERK western blot assay.
Protocol:
-
Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Lysis and Protein Quantification: After treatment, the cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation and Detection: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic or cytostatic effects of the inhibitor.
Protocol:
-
Cell Seeding: MIA PaCa-2 cells are seeded in 96-well opaque-walled plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).
-
Assay Procedure: The plate is equilibrated to room temperature. CellTiter-Glo® reagent is added to each well, and the contents are mixed on an orbital shaker to induce cell lysis.
-
Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[2]
Covalent Binding Affinity Assay (LC-MS/MS)
This assay is used to confirm the covalent binding of the inhibitor to KRAS G12C and to determine the rate of binding.
Protocol:
-
Incubation: Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations and for different time points.
-
Sample Preparation: The reaction is quenched, and the protein is digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptide containing the modified Cys12 residue.
-
Data Analysis: The extent of covalent modification is determined by comparing the peak areas of the modified and unmodified peptides. This data can be used to calculate kinetic parameters such as the rate of inactivation (k_inact) and the inhibition constant (K_i).
Conclusion
This compound is a potent and selective covalent inhibitor that effectively targets the oncogenic KRAS G12C mutation. Its mechanism of action, involving the irreversible binding to the inactive state of the protein and subsequent inhibition of the MAPK/ERK signaling pathway, provides a strong rationale for its further development as a therapeutic agent for KRAS G12C-driven cancers. The experimental protocols and data presented in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of this promising inhibitor.
References
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12C mutation, in which glycine at position 12 is replaced by cysteine, has been a particularly challenging target for therapeutic intervention. However, the development of covalent inhibitors specifically targeting this mutant has marked a significant breakthrough in oncology. This technical guide provides a comprehensive overview of the mechanism of action of a specific KRAS G12C inhibitor, designated as inhibitor 61 (also referred to as Example 3 in patent WO2019051291), focusing on its biochemical and cellular effects, and providing detailed experimental methodologies for key assays.
Core Mechanism of Action
KRAS G12C inhibitor 61 is a potent and selective covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The fundamental mechanism of action involves the formation of an irreversible covalent bond with the thiol group of the G12C mutant. This covalent modification locks the KRAS G12C protein in an inactive, guanosine diphosphate (GDP)-bound conformation.
By trapping KRAS G12C in this inactive state, inhibitor 61 effectively prevents its interaction with guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS). GEFs are responsible for catalyzing the exchange of GDP for guanosine triphosphate (GTP), a critical step in the activation of KRAS. Consequently, the inhibitor blocks the transition of KRAS G12C to its active, GTP-bound state, thereby abrogating downstream oncogenic signaling.
The primary signaling cascades inhibited by this action are the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. Both of these pathways are crucial for cancer cell proliferation, survival, and differentiation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Assay Type |
| IC50 (p-ERK1/2 Inhibition) | MIA PaCa-2 | 9 nM[1] | Cellular Assay |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of KRAS G12C and Inhibition by Inhibitor 61
Caption: KRAS G12C signaling pathway and the inhibitory action of inhibitor 61.
Experimental Workflow for p-ERK1/2 Inhibition Assay
Caption: General workflow for determining the IC50 of p-ERK1/2 inhibition.
Detailed Experimental Protocols
While the patent for inhibitor 61 provides a general outline, the following are more detailed, representative protocols for key assays based on standard laboratory practices for similar compounds.
Phospho-ERK1/2 Inhibition Cellular Assay (MIA PaCa-2)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of ERK1/2 in the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 cells (ATCC® CRL-1420™)
-
RPMI 1640 Medium (e.g., ThermoFisher Scientific 11875093)
-
Fetal Bovine Serum (FBS) (e.g., ThermoFisher Scientific 16000044)
-
Penicillin-Streptomycin-Glutamine (e.g., ThermoFisher Scientific 10378016)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibody-based detection kit (e.g., AlphaLISA SureFire Ultra, Western Blot)
-
Plate reader compatible with the detection kit or Western Blot imaging system
Procedure:
-
Cell Culture:
-
Maintain MIA PaCa-2 cells in RPMI 1640 medium supplemented with 10% FBS and 1x penicillin-streptomycin-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Sixteen hours prior to the experiment, seed the cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.[2]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the culture medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
-
p-ERK1/2 Detection (Example using AlphaLISA):
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Add the AlphaLISA Acceptor beads and biotinylated anti-phospho-ERK1/2 antibody mixture to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Add the Streptavidin-Donor beads to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal or to a housekeeping protein if performing a Western blot.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
KRAS G12C Binding Affinity Assay (Representative Protocol)
This protocol outlines a general method for determining the binding affinity (Kd) of a covalent inhibitor to KRAS G12C protein, often using techniques like Surface Plasmon Resonance (SPR) or a competition-based assay.
Materials:
-
Recombinant human KRAS G12C protein (GDP-bound)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT)
-
SPR instrument and sensor chips (e.g., Biacore) or a fluorescence-based detection system
-
Fluorescently labeled GTP analog (for competition assays)
Procedure (Example using SPR):
-
Protein Immobilization:
-
Immobilize the recombinant KRAS G12C protein onto the surface of an SPR sensor chip according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Inject the different concentrations of the inhibitor over the immobilized KRAS G12C surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of the inhibitor.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding response.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for reversible interaction, or a two-state model for covalent inhibitors) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
This compound demonstrates a potent and specific mechanism of action by covalently modifying the mutant cysteine residue, thereby locking the oncoprotein in an inactive state and inhibiting downstream signaling pathways critical for cancer cell proliferation. The quantitative data, particularly its low nanomolar IC50 for p-ERK inhibition, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar KRAS G12C inhibitors. The continued development and understanding of such targeted therapies hold great promise for the treatment of KRAS G12C-driven cancers.
References
Technical Guide: Binding Affinity and Kinetics of a KRAS G12C Covalent Inhibitor
Quantitative Binding Affinity and Kinetics of MRTX849
The interaction of MRTX849 with the KRAS G12C mutant protein is a two-step process characteristic of covalent inhibitors. First, the inhibitor non-covalently binds to the target protein, which is then followed by an irreversible covalent bond formation with the cysteine residue at position 12.[1][2] The efficiency of this process is described by the reversible binding affinity (KI) and the rate of inactivation (kinact).
Table 1: In Vitro Kinetic Parameters of MRTX849 against KRAS G12C
| Parameter | Value | Description |
| KI | 3.7 ± 0.5 μM | The reversible binding affinity of MRTX849 to KRAS G12C before covalent bond formation.[5] |
| kinact | 0.13 ± 0.01 s-1 | The maximal rate of covalent inactivation of KRAS G12C by MRTX849.[5] |
| kinact/KI | 35 ± 0.3 mM-1s-1 | The second-order rate constant, representing the overall potency of the covalent inhibitor.[5] |
Table 2: Cellular Activity of MRTX849 in KRAS G12C Mutant Cell Lines
| Cell Line | Assay | IC50 (nM) | Description |
| NCI-H358 | pERK Inhibition | Single-digit nM | Inhibition of downstream signaling as measured by phosphorylated ERK levels.[6] |
| MIA PaCa-2 | pERK Inhibition | Single-digit nM | Inhibition of downstream signaling as measured by phosphorylated ERK levels.[6] |
| Various KRAS G12C cell lines | Cell Viability (2D) | 10 - 973 nM | Inhibition of cell proliferation in a 3-day assay.[3][4] |
| Various KRAS G12C cell lines | Cell Viability (3D) | 0.2 - 1042 nM | Inhibition of cell proliferation in a 12-day spheroid formation assay.[3][4] |
Experimental Protocols
Measurement of kinact and KI by LC-MS/MS
This method determines the kinetic parameters of covalent inhibition by measuring the rate of inhibitor-protein adduct formation over time.
Protocol:
-
Protein Preparation: Recombinant KRAS G12C (C51S/C80L/C118S triple mutant to avoid non-specific disulfide bonding) is prepared in an assay buffer (e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl2, 10 mM octyl β-glucopyranoside, and 0.5 mM TCEP).[3]
-
Reaction Initiation: The protein is incubated with a range of concentrations of MRTX849 at room temperature.
-
Time-course Quenching: Aliquots are taken at various time points (e.g., 0-45 seconds) and the reaction is quenched with 50 mM HCl.[3]
-
Proteolytic Digestion: Pepsin (0.25 μg) is added to each quenched sample, and the mixture is incubated for 4 hours at 37°C to digest the KRAS G12C protein.[3]
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A targeted method is used to monitor the Cys12-containing peptide to quantify the extent of its modification by MRTX849.
-
Data Analysis: The observed rate of modification (kobs) is determined for each inhibitor concentration. The kobs values are then plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.[5]
Cellular pERK Inhibition Assay
This assay measures the ability of an inhibitor to block the downstream signaling of KRAS G12C in a cellular context.
Protocol:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 or MIA PaCa-2) are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of MRTX849 for a specified period (e.g., 3 hours).[5]
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
-
Western Blotting or ELISA: The concentration of phosphorylated ERK (pERK) and total ERK in the cell lysates is quantified using either Western blotting with specific antibodies or a quantitative ELISA.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration. The data are then normalized to the vehicle-treated control and fitted to a four-parameter logistic equation to determine the IC50 value.[6]
In Vivo Target Engagement by LC-MS/MS
This protocol quantifies the extent of covalent modification of KRAS G12C by an inhibitor in tumor tissue from xenograft models.
Protocol:
-
Animal Model: Mice bearing xenografts of a KRAS G12C mutant cell line (e.g., NCI-H358) are treated with MRTX849 at various doses and for different durations.[7]
-
Tumor Collection and Homogenization: At specified time points after the final dose, tumors are harvested and homogenized in a lysis buffer containing 6 M guanidine-HCl to denature proteins.[3]
-
Protein Quantification and Alkylation: The protein concentration in the homogenate is determined. An internal standard (e.g., 13C,15N-labeled recombinant KRAS G12C) is added, and free cysteine residues are alkylated with iodoacetamide.[3]
-
Buffer Exchange and Digestion: The buffer is exchanged, and the proteins are digested with trypsin/Lys-C overnight at 37°C.[3]
-
Peptide Desalting and LC-MS/MS Analysis: The resulting peptides are desalted and analyzed by LC-MS/MS to quantify the amount of unmodified Cys12-containing peptide relative to the internal standard.[3]
-
Data Analysis: The percentage of KRAS G12C engagement is calculated by comparing the amount of unmodified peptide in the treated samples to that in the vehicle-treated control samples.[3]
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival.[8] In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling.[6] Covalent inhibitors like MRTX849 bind to the inactive, GDP-bound form of KRAS G12C, locking it in this conformation and preventing its reactivation, thereby inhibiting downstream signaling.[1][2]
Experimental Workflow for KRAS G12C Inhibitor Characterization
The characterization of a novel covalent KRAS G12C inhibitor typically follows a multi-step workflow, starting from in vitro biochemical assays and progressing to cellular and in vivo models to assess its potency, selectivity, and efficacy.
References
- 1. MRTX 849 | Ras GTPases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Structural Basis of KRAS G12C Inhibitor 61 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interaction between the KRAS G12C oncoprotein and the covalent inhibitor designated as compound 61, disclosed in patent WO2019051291. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and targeted therapies.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. The glycine-to-cysteine mutation at codon 12 (G12C) results in a constitutively active protein that drives unregulated cell growth and proliferation. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. The development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C represents a landmark achievement in cancer therapy.
This guide focuses on inhibitor 61, a novel pyridopyrimidinone derivative, and elucidates the structural underpinnings of its interaction with KRAS G12C, supported by quantitative biochemical and cellular data.
Quantitative Data Summary
The inhibitory activity of inhibitor 61 against KRAS G12C has been characterized through a series of biochemical and cellular assays. The following table summarizes the key quantitative data, allowing for a comparative assessment of its potency.
| Assay Type | Cell Line | Parameter | Value |
| SOS1-Mediated Nucleotide Exchange | - | IC50 | 11 nM |
| p-ERK1/2 MSD | MIA PaCa-2 | IC50 | 9 nM |
Mechanism of Action and Signaling Pathway
KRAS G12C inhibitors, including compound 61, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state. By binding to this state, the inhibitor locks the oncoprotein in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1. This blockage of GEF-mediated exchange of GDP for GTP effectively shuts down the downstream signaling cascades responsible for tumor cell proliferation and survival, most notably the MAPK/ERK pathway.
Figure 1. KRAS signaling pathway and mechanism of inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS G12C, a critical step in its activation.
Materials:
-
Recombinant human KRAS G12C protein (pre-loaded with GDP)
-
Recombinant human SOS1 protein
-
GTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Inhibitor 61
-
Detection reagents (e.g., AlphaLISA beads or TR-FRET pairs)
-
384-well microplates
Procedure:
-
Prepare a solution of KRAS G12C protein in assay buffer.
-
Add serial dilutions of inhibitor 61 to the wells of a 384-well plate.
-
Add the KRAS G12C protein solution to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP to the wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add detection reagents that quantify the amount of GTP-bound KRAS G12C.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
MIA PaCa-2 p-ERK1/2 MSD Assay
This cell-based assay quantifies the phosphorylation of ERK1/2, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's activity in a cellular context.
Materials:
-
MIA PaCa-2 human pancreatic cancer cell line (harboring the KRAS G12C mutation)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Inhibitor 61
-
Lysis buffer
-
MSD (Meso Scale Discovery) p-ERK1/2 assay kit
-
96-well plates
Procedure:
-
Seed MIA PaCa-2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of inhibitor 61 for a specified duration (e.g., 2 hours).
-
Aspirate the media and lyse the cells with ice-cold lysis buffer.
-
Transfer the cell lysates to the MSD p-ERK1/2 assay plate.
-
Follow the manufacturer's protocol for the MSD assay, which typically involves incubation with capture and detection antibodies.
-
Read the plate on an MSD instrument.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal or total protein concentration.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.
Experimental Workflow
The characterization of a novel KRAS G12C inhibitor like compound 61 typically follows a structured workflow, from initial biochemical screening to cellular and structural validation.
Figure 2. A typical experimental workflow for KRAS G12C inhibitor characterization.
Conclusion
Inhibitor 61 demonstrates potent and specific inhibition of KRAS G12C in both biochemical and cellular assays. Its mechanism of action, involving the covalent modification of the mutant cysteine and the subsequent locking of KRAS in an inactive state, is consistent with the leading clinical candidates targeting this oncoprotein. The data and protocols presented in this guide provide a comprehensive overview of the structural and functional basis of its interaction, offering valuable insights for the continued development of next-generation KRAS G12C inhibitors. Further structural studies, such as X-ray co-crystallography, would provide a more detailed atomic-level understanding of the binding mode and could guide future structure-based drug design efforts.
An In-depth Technical Guide to Cellular Target Engagement of KRAS G12C Inhibitor 61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. The discovery of a specific mutation, G12C, which replaces a glycine with a cysteine residue, has enabled the development of a new class of covalent inhibitors that target this mutant allele.[3]
KRAS G12C Inhibitor 61 is a specific, covalently acting molecule designed to engage the G12C mutant protein.[4] This technical guide provides a comprehensive overview of the cellular target engagement of this compound. It details the underlying signaling pathways, the inhibitor's mechanism of action, and the critical experimental protocols used to quantify its engagement and downstream effects within the cell.
The KRAS G12C Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][5] This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[2][6]
The G12C mutation impairs the ability of GAPs to bind, locking KRAS in a constitutively active, GTP-bound state.[7] This leads to the persistent activation of downstream pro-proliferative signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, driving tumorigenesis.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of a Preclinical KRAS G12C Inhibitor: A Technical Deep Dive into Compound 61
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of KRAS G12C inhibitor 61, a key preclinical compound that paved the way for the development of Sotorasib (AMG 510), the first FDA-approved targeted therapy for KRAS G12C-mutated cancers. While a comprehensive, publicly available selectivity panel for inhibitor 61 is limited, this guide leverages data from its closely related analogue, Sotorasib, to provide a detailed understanding of its on-target potency and off-target interaction landscape.
On-Target Activity
This compound, also designated as "Example 3" in patent WO2019051291A1, demonstrates potent and selective inhibition of the KRAS G12C mutant protein.[1] The primary mechanism of action involves the covalent modification of the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through the MAPK pathway, a critical driver of cell proliferation and survival in KRAS G12C-driven tumors.
A key indicator of its on-target cellular activity is the inhibition of phosphorylated ERK 1/2 (p-ERK), a downstream effector in the KRAS signaling cascade. In the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2, inhibitor 61 has been shown to inhibit p-ERK with a half-maximal inhibitory concentration (IC₅₀) of 9 nM.[1]
Off-Target Selectivity Profile
Due to the limited public data on the specific off-target profile of inhibitor 61, this section focuses on the comprehensive analysis of Sotorasib (AMG 510), a structurally analogous compound. A recent chemoproteomic study identified over 300 potential off-target proteins for Sotorasib, providing valuable insights into the broader selectivity of this class of inhibitors.[2][3][4] It is important to note that while structurally similar, the off-target profiles of inhibitor 61 and Sotorasib may not be identical.
The study utilized a sophisticated mass spectrometry-based approach to identify proteins that are covalently modified by the inhibitor. The identified off-targets were implicated in various cellular processes, highlighting the importance of thorough selectivity profiling in drug development.
Table 1: Selected Off-Target Proteins of Sotorasib (AMG 510)
| Protein | Function | Significance of Potential Off-Target Interaction |
| KEAP1 | Substrate adapter for a ubiquitin E3 ligase complex, negative regulator of NRF2. | Modification of KEAP1 can lead to the accumulation of NRF2, a transcription factor that regulates cellular responses to oxidative stress. This could have both therapeutic and adverse effects. |
| ALDOA | Glycolytic enzyme (fructose-bisphosphate aldolase A). | Inhibition of ALDOA could impact cellular metabolism. |
| Multiple Kinases | Regulators of various signaling pathways. | While generally highly selective for KRAS G12C, interactions with other kinases could lead to unforeseen side effects or synergistic therapeutic effects. |
| Other Cysteine-Containing Proteins | Involved in diverse cellular functions. | The reactive acrylamide warhead has the potential to interact with other accessible cysteine residues throughout the proteome. |
This table is a representative summary. For a complete list of identified off-targets, please refer to the primary literature.[2][3][4]
Experimental Methodologies
Phospho-ERK 1/2 Inhibition Assay
This cellular assay is a cornerstone for evaluating the on-target potency of KRAS G12C inhibitors.
Workflow:
Protocol:
-
Cell Culture: MIA PaCa-2 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and seeded into multi-well plates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the this compound for a specified period.
-
Cell Lysis: After treatment, cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK 1/2 and total ERK 1/2, followed by incubation with a secondary antibody.
-
Detection and Analysis: The protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated for each inhibitor concentration.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of p-ERK, is determined by plotting the p-ERK/total ERK ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Chemoproteomic Off-Target Profiling
This advanced methodology allows for the unbiased, global identification of protein targets of covalent inhibitors.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the covalent inhibitor. Following treatment, cells are lysed, and proteins are extracted.
-
Protein Digestion: The extracted proteins are digested into smaller peptides using a protease such as trypsin.
-
Enrichment of Modified Peptides: Peptides that have been covalently modified by the inhibitor are selectively enriched from the complex peptide mixture. This can be achieved using antibodies that recognize the inhibitor or through other affinity-based methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the sequence of the peptides and the site of covalent modification. This allows for the identification of the off-target proteins.
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in the MAPK signaling pathway and the point of intervention for KRAS G12C inhibitors.
Conclusion
This compound is a potent and selective inhibitor of the KRAS G12C oncoprotein. While a comprehensive public selectivity profile for this specific preclinical compound is not available, analysis of the closely related drug, Sotorasib, reveals a generally high degree of selectivity with a defined set of off-target interactions. This technical guide provides a framework for understanding the selectivity profile of this important class of inhibitors and highlights the critical experimental methodologies used for their characterization. Further investigation into the specific off-target profile of inhibitor 61 would provide a more complete picture of its therapeutic window and potential liabilities.
References
- 1. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of KRAS G12C Inhibitor 61: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of KRAS G12C inhibitor 61, a potent and selective small molecule designed to target the G12C mutant form of the KRAS protein. This document details the key biochemical and cellular assays employed to determine the inhibitor's potency and mechanism of action, presenting the data in a clear and comparative format. Furthermore, it includes detailed experimental protocols and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the inhibitor's preclinical profile.
Core Data Summary
The in vitro activity of this compound was assessed through a series of biochemical and cellular assays to determine its potency in inhibiting KRAS G12C function and downstream signaling. The quantitative data from these key experiments are summarized below.
| Assay Type | Description | Inhibitor | IC50 (nM) |
| Biochemical Assay | Coupled Nucleotide Exchange Assay: Measures the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C. | Inhibitor 61 | 2.8 |
| Cellular Assay | pERK1/2 AlphaScreen Assay (MIA PaCa-2 cells): Measures the inhibition of ERK1/2 phosphorylation, a key downstream effector of KRAS signaling. | Inhibitor 61 | 9 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for characterizing this compound, the following diagrams have been generated.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: In Vitro Characterization Workflow for KRAS G12C Inhibitors.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on the information disclosed in patent WO2019051291A1 and supplemented with standard laboratory practices for similar assays.
Biochemical Assay: Coupled Nucleotide Exchange Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SOS1-mediated nucleotide exchange on GDP-loaded KRAS G12C protein.
Materials:
-
Purified, His-tagged human KRAS G12C (amino acids 1-169) protein pre-loaded with GDP.
-
Purified human SOS1 (amino acids 564-1049) protein.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100.
-
BODIPY-FL-GTP (fluorescent GTP analog).
-
Test compound (this compound) serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization or TR-FRET.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add purified GDP-bound KRAS G12C protein to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding a mixture of purified SOS1 protein and BODIPY-FL-GTP.
-
Monitor the change in fluorescence signal over time at room temperature. The incorporation of BODIPY-FL-GTP into KRAS G12C results in an increased signal.
-
Calculate the rate of nucleotide exchange for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay: pERK1/2 AlphaScreen Assay
Objective: To measure the IC50 of the test compound for the inhibition of ERK1/2 phosphorylation in a KRAS G12C mutant cancer cell line.
Materials:
-
MIA PaCa-2 (pancreatic cancer) cell line, which harbors a KRAS G12C mutation.
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test compound (this compound) serially diluted in DMSO.
-
AlphaScreen SureFire p-ERK 1/2 (Thr202/Tyr204) assay kit.
-
384-well white microplates.
-
Plate reader capable of AlphaScreen detection.
Procedure:
-
Seed MIA PaCa-2 cells in 384-well plates and allow them to adhere overnight.
-
The following day, replace the culture medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to serum-starve the cells.
-
Treat the cells with a serial dilution of the test compound for 4 hours.
-
Lyse the cells according to the AlphaScreen SureFire kit protocol.
-
Transfer the cell lysates to a new 384-well white plate.
-
Add the AlphaScreen acceptor and donor beads as per the manufacturer's instructions and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition of pERK1/2 levels relative to DMSO-treated controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic model.
Cellular Assay: Cell Viability Assay (Representative Protocol)
Objective: To determine the effect of the inhibitor on the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2).
-
Cell culture medium and supplements.
-
Test compound serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well or 384-well clear-bottom, white-walled plates.
-
Luminometer.
Procedure:
-
Seed cells in 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the compound concentration.
Preclinical Evaluation of a Novel KRAS G12C Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of a novel covalent inhibitor of KRAS G12C, identified as "Example 3" in patent WO2019051291A1. While not publicly designated as "inhibitor 61," this molecule demonstrates potent and selective activity against the KRAS G12C oncoprotein, a key driver in various cancers. This document summarizes its in vitro activity, the methodologies used for its characterization, and the underlying signaling pathways it targets.
Data Presentation
The primary quantitative data available for this inhibitor is its potent inhibition of downstream signaling in a KRAS G12C mutant cancer cell line.
| Compound | Assay | Cell Line | IC50 (nM) |
| Example 3 | phospho-ERK 1/2 Inhibition | MIA PaCa-2 (Pancreatic) | 9[1] |
Experimental Protocols
The following section details the key experimental protocol utilized to determine the in vitro potency of the KRAS G12C inhibitor.
Phospho-ERK1/2 AlphaLISA Assay
This assay quantifies the inhibition of ERK1/2 phosphorylation, a critical downstream event in the KRAS signaling cascade.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in reducing p-ERK1/2 levels in a KRAS G12C mutant cell line.
Materials:
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells (harboring the KRAS G12C mutation).
-
Reagents: Test compound (KRAS G12C inhibitor "Example 3"), cell culture medium, lysis buffer, AlphaLISA anti-p-ERK1/2 acceptor beads, anti-ERK1/2 donor beads, and AlphaLISA buffer.
-
Equipment: Cell culture incubator, microplate reader capable of AlphaLISA detection.
Procedure:
-
Cell Seeding: MIA PaCa-2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
Compound Treatment: The test compound is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 2 hours) to allow for target engagement and modulation of the signaling pathway.
-
Cell Lysis: After incubation, the medium is removed, and the cells are lysed with a suitable lysis buffer to release the cellular proteins.
-
AlphaLISA Reaction: The cell lysates are transferred to a 384-well assay plate. The AlphaLISA acceptor and donor beads, specific for p-ERK1/2 and total ERK1/2 respectively, are added to the wells.
-
Signal Detection: The plate is incubated in the dark to allow for the formation of the bead-antibody-protein complex. The plate is then read on a compatible microplate reader. The AlphaLISA signal, generated by the proximity of the donor and acceptor beads upon binding to the target protein, is proportional to the amount of p-ERK1/2.
-
Data Analysis: The luminescence signal is plotted against the compound concentration. The IC50 value is calculated using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
This diagram illustrates the canonical KRAS signaling pathway and the point of intervention by the KRAS G12C inhibitor.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Experimental Workflow Diagram
This diagram outlines the workflow for the p-ERK1/2 AlphaLISA assay.
Caption: p-ERK1/2 AlphaLISA Experimental Workflow.
References
The Impact of KRAS G12C Inhibition on Tumor Cell Proliferation: A Technical Guide to Sotorasib (AMG 510)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. This technical guide focuses on the effects of a potent and selective KRAS G12C inhibitor, Sotorasib (AMG 510), on tumor cell proliferation. While the initial query referenced "inhibitor 61," a thorough review of the indicated patent literature (WO2019051291) did not identify a specific compound with this designation. Therefore, this guide will focus on Sotorasib, a well-characterized inhibitor from the same chemical class and the first FDA-approved drug targeting KRAS G12C, to provide a comprehensive and data-supported overview.[1] This document details the mechanism of action of Sotorasib, presents quantitative data on its anti-proliferative effects across various cancer cell lines, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action of Sotorasib
Sotorasib is a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][4] The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[5]
Sotorasib covalently binds to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive, GDP-bound conformation.[2][4][5] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling and inhibiting tumor cell growth.[2] Preclinical studies have demonstrated that Sotorasib leads to the regression of KRAS G12C tumors and enhances the anti-tumor efficacy of chemotherapy and other targeted agents.[6][7]
Quantitative Data: Effect of Sotorasib on Tumor Cell Proliferation
Sotorasib has demonstrated potent and selective inhibition of cell proliferation in various cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays are summarized in the table below.
| Cell Line | Cancer Type | KRAS Mutation Status | Sotorasib IC50 (µM) | Assay Conditions |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.03 | 72-hour incubation, CellTiter-Glo |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.12 | 72-hour incubation, CellTiter-Glo |
| H23 | Non-Small Cell Lung Cancer | G12C | Not explicitly quantified, but showed sensitivity | 72-hour incubation, MTT assay |
| A549 | Non-Small Cell Lung Cancer | G12S | Showed significantly less sensitivity compared to G12C lines | 72-hour incubation, MTT assay |
| H522 | Non-Small Cell Lung Cancer | Wild-Type | Showed significantly less sensitivity compared to G12C lines | 72-hour incubation, MTT assay |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Not explicitly quantified, but showed sensitivity | Not specified |
| H2122 | Non-Small Cell Lung Cancer | G12C | Not explicitly quantified, but showed sensitivity | 72-hour incubation |
Note: Data compiled from multiple sources. Assay conditions and specific IC50 values may vary between studies.[1][8][9][10]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sotorasib (AMG 510)
-
96-well clear bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sotorasib in complete medium. Add the desired concentrations of Sotorasib to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK, to assess the inhibitory effect of Sotorasib.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
Sotorasib (AMG 510)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Sotorasib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations
KRAS G12C Signaling Pathway and Inhibition by Sotorasib
Caption: KRAS G12C signaling pathway and the inhibitory mechanism of Sotorasib.
Experimental Workflow for Assessing Sotorasib Efficacy
References
- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 6. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Pathways Modulated by KRAS G12C Inhibitor 61
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by the novel KRAS G12C inhibitor, designated as inhibitor 61 in patent WO2019051291A1. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes the affected signaling pathways.
Introduction to KRAS G12C and Inhibitor 61
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling regulates numerous cellular processes, including proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is one of the most prevalent oncogenic mutations, leading to a constitutively active KRAS protein that drives tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.
KRAS G12C inhibitor 61 is a potent and selective covalent inhibitor that specifically targets the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound form of KRAS G12C. By forming an irreversible covalent bond, inhibitor 61 locks the KRAS G12C protein in its inactive state, thereby preventing downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as "Example 61" in the source patent.
| Assay Type | Description | Cell Line | IC50 Value | Source |
| Biochemical Assay | Coupled Nucleotide Exchange Assay | - | 0.008 µM | Patent WO2019051291A1 |
| Cellular Assay | Phospho-ERK1/2 Inhibition | MIA PaCa-2 | 0.027 µM (27 nM) | Patent WO2019051291A1 |
| Cellular Assay | Phospho-ERK 1/2 Inhibition | MIA PaCa-2 | 9 nM | MedchemExpress |
Note: The slight discrepancy in the p-ERK IC50 values may be due to different experimental conditions or reporting standards between the primary patent and secondary suppliers.
Core Signaling Pathways Modulated by this compound
This compound primarily modulates the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway. By locking KRAS G12C in an inactive state, the inhibitor prevents the recruitment and activation of RAF kinases, leading to a subsequent reduction in the phosphorylation and activation of MEK and ERK.
While the direct and potent inhibition of the MAPK pathway is the primary mechanism of action, the effects of KRAS G12C inhibition can extend to other interconnected pathways. The PI3K/AKT/mTOR pathway, another critical downstream effector of RAS signaling, is also modulated, although the effects can be more subtle and cell-type dependent.[1] Inhibition of KRAS G12C can lead to a decrease in AKT and S6 phosphorylation, impacting cell growth, proliferation, and survival.[1]
Furthermore, resistance to KRAS G12C inhibitors can arise through the activation of bypass signaling pathways. These can include feedback reactivation of upstream receptor tyrosine kinases (RTKs) or parallel signaling cascades that can reactivate the MAPK or PI3K/AKT pathways independently of KRAS G12C.[2]
Visualizing the KRAS G12C Signaling Pathway and Inhibition
The following diagram illustrates the central role of KRAS G12C in oncogenic signaling and the point of intervention for inhibitor 61.
Detailed Experimental Protocols
The following protocols are based on the descriptions provided in patent WO2019051291A1 for the biochemical and cellular assays used to characterize this compound.
Coupled Nucleotide Exchange Assay (Biochemical)
This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a direct measure of its inhibitory activity at the molecular level.
Workflow Diagram:
Protocol:
-
Protein Purification: Purified, N-terminally His-tagged KRAS protein (amino acids 1-169) with both G12C and C118A mutations is used. The C118A mutation is often included to prevent disulfide-linked dimerization without affecting inhibitor binding to C12. The protein is pre-loaded with GDP. Purified SOS1 protein (catalytic domain, e.g., amino acids 564-1049) is also required.
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, and 0.01% Triton X-100.
-
Inhibitor Preparation: Prepare a dose-response titration of this compound in the assay buffer.
-
Pre-incubation: In a suitable assay plate (e.g., a 384-well plate), add the purified KRAS G12C-GDP protein and the inhibitor titration. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add a mixture of purified SOS1 protein and GTP to initiate the nucleotide exchange reaction. A fluorescently labeled GTP analog can be used for detection.
-
Detection: Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS G12C.
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phospho-ERK1/2 Inhibition Assay (Cellular)
This assay assesses the functional consequence of KRAS G12C inhibition within a cellular context by measuring the phosphorylation level of ERK1/2, a key downstream effector in the MAPK pathway.
Workflow Diagram:
Protocol:
-
Cell Culture: Seed MIA PaCa-2 cells (which harbor the KRAS G12C mutation) in 96-well cell culture plates and allow them to adhere overnight.
-
Serum Starvation: To reduce baseline MAPK pathway activation, aspirate the growth medium and replace it with a low-serum or serum-free medium for a period of time (e.g., 4 hours).
-
Inhibitor Treatment: Prepare a dose-response titration of this compound in the appropriate medium. Add the inhibitor to the cells and incubate for a defined period (e.g., 1 hour).
-
Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Meso Scale Discovery (MSD): Use an MSD-based assay with specific antibodies to capture total ERK1/2 and detect phosphorylated ERK1/2 (at Thr202/Tyr204). This method allows for high-throughput quantitative analysis.
-
Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by detection with appropriate secondary antibodies.
-
-
Data Analysis: Quantify the signal for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK signal to the total ERK signal for each treatment condition. Plot the normalized phospho-ERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound demonstrates potent and specific inhibition of the KRAS G12C oncoprotein. Its primary mechanism of action is the suppression of the MAPK signaling pathway, as evidenced by the low nanomolar inhibition of ERK1/2 phosphorylation in KRAS G12C mutant cancer cells. The provided data and protocols offer a solid foundation for further preclinical and clinical investigation of this compound. Future research should focus on elucidating its broader effects on the cellular phosphoproteome, its efficacy in various preclinical models, and the identification of potential resistance mechanisms to guide the development of effective combination therapies.
References
The Role of KRAS G12C in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in intracellular signaling pathways that govern cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being a prevalent and clinically significant alteration. This technical guide provides an in-depth exploration of the role of the KRAS G12C mutation in oncogenesis, detailing its molecular mechanisms, downstream signaling cascades, and the therapeutic strategies developed to target this once "undruggable" oncoprotein.
Molecular Mechanism of KRAS G12C in Driving Cancer
Under normal physiological conditions, KRAS cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP, thus returning to the inactive state.
The G12C mutation fundamentally disrupts this regulatory cycle. The substitution of the small, non-polar glycine residue with the bulkier, reactive cysteine residue at codon 12 sterically hinders the binding of GAPs to KRAS. This impairment of GAP-mediated GTP hydrolysis traps the KRAS G12C protein in a constitutively active, GTP-bound conformation[1][2]. The persistent "on" state of KRAS G12C leads to the continuous activation of downstream effector pathways, driving uncontrolled cell proliferation and survival, hallmarks of cancer.
Signaling Pathways Activated by KRAS G12C
The oncogenic activity of KRAS G12C is primarily mediated through the activation of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[1][3][4]
The RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Active, GTP-bound KRAS G12C recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes that promote cell cycle progression and proliferation.
The PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism. GTP-bound KRAS G12C can also directly bind to and activate the p110 catalytic subunit of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby promoting cell survival.
Prevalence and Clinical Significance of KRAS G12C
The KRAS G12C mutation is found in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers (CRC), and at lower frequencies in other solid tumors such as pancreatic and appendiceal cancers.[5][6] Historically, patients with KRAS-mutant cancers have had a poor prognosis and limited treatment options, as KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of deep binding pockets on its surface.
Therapeutic Targeting of KRAS G12C
The unique cysteine residue introduced by the G12C mutation provides a handle for the development of covalent inhibitors that specifically target the mutant protein. These inhibitors form an irreversible covalent bond with the thiol group of cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with downstream effectors and abrogates oncogenic signaling.
Two prominent examples of FDA-approved KRAS G12C inhibitors are sotorasib (AMG 510) and adagrasib (MRTX849).
Sotorasib (AMG 510)
Sotorasib was the first KRAS G12C inhibitor to receive FDA approval. Clinical trials have demonstrated its efficacy in patients with previously treated KRAS G12C-mutated NSCLC.
Adagrasib (MRTX849)
Adagrasib is another potent and selective KRAS G12C inhibitor that has shown significant clinical activity in patients with KRAS G12C-mutated NSCLC and CRC.
Quantitative Data on KRAS G12C and its Inhibitors
Table 1: Prevalence of KRAS G12C Mutation in Various Cancers
| Cancer Type | Prevalence of KRAS G12C | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) | ~13% | [5][6] |
| Colorectal Cancer (CRC) | 3-5% | [5][6] |
| Pancreatic Cancer | ~1-2% | [6] |
| Appendiceal Cancer | ~3.9% | [6] |
Table 2: In Vitro Potency (IC50) of KRAS G12C Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Sotorasib (AMG 510) | NCI-H358 | NSCLC | 0.6 | [7] |
| Sotorasib (AMG 510) | MIA PaCa-2 | Pancreatic | 2.5 | [7] |
| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 10 - 973 (2D) | [8] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 0.2 - 1042 (3D) | [8] |
| Olomorasib | H358 | NSCLC | 3 | [9] |
| Olomorasib | MIA PaCa-2 | Pancreatic | 7 | [9] |
| LY3537982 | H358 | NSCLC | Significantly lower than sotorasib and adagrasib | [10] |
Table 3: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated Cancers
| Inhibitor | Trial | Cancer Type | N | ORR (%) | mPFS (months) | mOS (months) | Citation(s) |
| Sotorasib | CodeBreaK 100 | NSCLC | 124 | 36 | 6.8 | 12.5 | [4][11] |
| Sotorasib | CodeBreaK 100 (2-year) | NSCLC | 174 | 41 | 6.3 | 12.5 | [12] |
| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 116 | 43 | 6.5 | 12.6 | [2][13] |
| Adagrasib | KRYSTAL-12 (Phase 3) | NSCLC | 300 | 32 | 5.5 | Immature | [9] |
| Adagrasib | KRYSTAL-1 | Pancreatic Cancer | 21 | 33.3 | 5.4 | 8.0 | [3] |
| Adagrasib | KRYSTAL-1 | Biliary Tract Cancer | 12 | 41.7 | 8.6 | 15.1 | [3] |
Experimental Protocols
Western Blot Analysis of KRAS G12C Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of the KRAS G12C pathway, such as ERK and AKT, upon inhibitor treatment.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-KRAS G12C)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed KRAS G12C cells and treat with the inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
TR-FRET KRAS G12C/GTP Binding Assay
This assay is used to screen for compounds that inhibit the binding of GTP to KRAS G12C.
Materials:
-
Recombinant His-tagged KRAS G12C protein
-
GTP labeled with a fluorescent acceptor (e.g., GTP-Red)
-
Anti-His antibody labeled with a fluorescent donor (e.g., Europium cryptate)
-
Assay buffer
-
384-well low volume white plates
-
TR-FRET plate reader
Procedure:
-
Dispense test compounds or standards into the assay plate.
-
Add the His-tagged KRAS G12C protein.
-
Add a pre-mixed solution of the anti-His-Europium antibody and GTP-Red.
-
Incubate the plate at room temperature.
-
Read the TR-FRET signal on a plate reader. A decrease in the FRET signal indicates inhibition of GTP binding.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
Biochemical Properties of KRAS G12C Inhibitor 61: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12C mutation, in which glycine is replaced by cysteine at codon 12, has been a focus of intense drug discovery efforts due to the unique therapeutic window offered by the mutant cysteine residue. This has led to the development of covalent inhibitors that specifically target this mutant protein. This technical guide provides a detailed overview of the biochemical properties of a specific covalent inhibitor, designated as "inhibitor 61," as described in patent WO2019051291A1.
Mechanism of Action
KRAS G12C inhibitor 61 is a small molecule designed to selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By trapping KRAS G12C in this conformation, the inhibitor prevents its interaction with guanine nucleotide exchange factors (GEFs), thereby blocking the exchange of GDP for GTP and halting the activation of downstream oncogenic signaling pathways.
Biochemical and Cellular Activity
The potency of this compound has been characterized through various biochemical and cellular assays. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Biochemical Activity of this compound
| Assay Type | Parameter | Value | Source |
| Coupled Exchange Assay | IC50 | 8 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Source |
| MIA PaCa-2 (Pancreatic Cancer) | p-ERK Inhibition | IC50 | 27 nM | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | p-ERK 1/2 Inhibition | IC50 | 9 nM | [2] |
Note: Discrepancies in IC50 values may arise from variations in experimental conditions and assay formats.
Signaling Pathways
KRAS G12C is a critical node in intracellular signaling, primarily activating the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation. By inhibiting KRAS G12C, inhibitor 61 effectively dampens these downstream signals.
Experimental Protocols
Detailed experimental protocols for the characterization of KRAS G12C inhibitors like inhibitor 61 are crucial for reproducible research. Below are representative methodologies for key assays.
Experimental Workflow for Inhibitor Characterization
Protocol 1: p-ERK Inhibition Assay (Immunoblotting)
Objective: To determine the IC50 of inhibitor 61 on the phosphorylation of ERK in a KRAS G12C mutant cell line.
Materials:
-
MIA PaCa-2 cells (or other KRAS G12C mutant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Viability Assay
Objective: To assess the effect of inhibitor 61 on the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of inhibitor 61 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of inhibitor 61 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cells (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer inhibitor 61 or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target engagement and downstream signaling modulation (e.g., by immunoblotting for p-ERK).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis can be performed to determine the significance of the treatment effect.
Conclusion
This compound demonstrates potent and selective inhibition of the KRAS G12C mutant protein. Its ability to block downstream signaling in the MAPK pathway, as evidenced by the low nanomolar inhibition of p-ERK in cancer cells, highlights its potential as a therapeutic agent for KRAS G12C-driven malignancies. The provided methodologies offer a framework for the further investigation and characterization of this and other similar inhibitors in the ongoing effort to develop effective targeted therapies for KRAS-mutant cancers.
References
Methodological & Application
Application Notes and Protocols for KRAS G12C Inhibitor 61
These application notes provide a comprehensive overview of the in vitro evaluation of KRAS G12C Inhibitor 61, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the characterization of KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a single amino acid substitution of cysteine for glycine at position 12, is a common KRAS alteration. This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, driving uncontrolled cell proliferation, survival, and tumorigenesis.[1][2][3]
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[4] By binding to the inactive, GDP-bound state of KRAS G12C, the inhibitor prevents the subsequent nucleotide exchange to the active GTP-bound state, thereby blocking downstream signaling.[5][6]
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Assay Type | Cell Line / Protein | Endpoint | Result (IC₅₀) |
| Cell-Based Assay | MIA PaCa-2 | p-ERK1/2 Inhibition | 9 nM |
| Biochemical Assay (Example) | Recombinant KRAS G12C | SOS1-mediated Nucleotide Exchange | Data Not Available |
| Cell-Based Assay (Example) | NCI-H358 | Cell Viability | Data Not Available |
Note: Example assays are included to illustrate typical evaluation cascades for KRAS G12C inhibitors. The p-ERK1/2 inhibition data for Inhibitor 61 is based on available information.[4]
Experimental Protocols
Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange Assay
This assay biochemically assesses the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step for its activation.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled GTP analog to recombinant KRAS G12C protein in the presence of the guanine nucleotide exchange factor (GEF), Son of Sevenless 1 (SOS1). Inhibition of this interaction by a compound results in a decreased FRET signal.
Materials:
-
Recombinant Human KRAS G12C protein
-
Recombinant Human SOS1 protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
This compound
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
-
Add KRAS G12C protein and the inhibitor to the wells of the 384-well plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 485 nm, Emission: 520 nm and 665 nm).
-
Calculate the ratio of the acceptor (BODIPY-FL-GTP) to donor (if using a labeled protein) fluorescence and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the inhibition of the downstream MAPK signaling pathway in a cellular context by quantifying the levels of phosphorylated ERK.
Principle: KRAS G12C mutant cancer cells, such as MIA PaCa-2, exhibit constitutive activation of the MAPK pathway, leading to high levels of phosphorylated ERK (p-ERK). Treatment with an effective KRAS G12C inhibitor will reduce p-ERK levels. This can be quantified using methods like ELISA, Western Blot, or high-content imaging.
Materials:
-
MIA PaCa-2 (or other KRAS G12C mutant) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibodies
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western Blot, or fluorescently labeled secondary antibodies for imaging)
-
96-well cell culture plates
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed MIA PaCa-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specific duration (e.g., 2 hours).[7]
-
Lyse the cells and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ERK and total ERK in the lysates by Western Blot or ELISA.
-
Quantify the band intensities (for Western Blot) or absorbance/fluorescence (for ELISA).
-
Normalize the p-ERK signal to the total ERK signal for each treatment condition.
-
Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control and determine the IC₅₀ value.
Cell-Based Assay: Cell Viability Assay
This assay determines the anti-proliferative effect of the KRAS G12C inhibitor on cancer cells.
Principle: Inhibition of the KRAS G12C-driven signaling pathways is expected to lead to a reduction in cell proliferation and viability. This can be measured using various methods, such as MTS or CellTiter-Glo assays, which quantify metabolic activity or ATP levels, respectively, as indicators of cell viability.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in 96-well plates at a low density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for an extended period (e.g., 72 hours) to allow for effects on proliferation.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Determining the Activity of KRAS G12C Inhibitor 61
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12, substituting it with cysteine (G12C), has emerged as a key therapeutic target, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream pro-proliferative signaling pathways, most notably the MAPK pathway.[1][4]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive GDP-bound state. This prevents downstream signaling and inhibits tumor cell growth. KRAS G12C inhibitor 61 is a potent and selective molecule that has been shown to inhibit the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway, in MIA PaCa-2 pancreatic cancer cells which harbor the KRAS G12C mutation.[5][6]
This document provides detailed protocols for three essential cell-based assays to characterize the activity of this compound: a cell viability assay to measure the inhibitor's effect on tumor cell proliferation, a Western blot to quantify the inhibition of downstream pathway signaling, and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement within the cellular environment.
KRAS G12C Signaling Pathway
Under normal conditions, KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This process is initiated by upstream signals from receptor tyrosine kinases (RTKs) and mediated by guanine nucleotide exchange factors (GEFs) like SOS1.[1][4] The active, GTP-bound KRAS then engages and activates downstream effector proteins, including RAF kinase, which initiates the RAF-MEK-ERK (MAPK) signaling cascade, ultimately driving cell proliferation, differentiation, and survival.[1] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus locking KRAS G12C in its active state and leading to constitutive pathway activation.[1] Inhibitor 61 covalently binds to the cysteine-12 of GDP-bound KRAS G12C, preventing its activation and blocking the oncogenic signaling cascade.
Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.
Data Presentation: Activity of this compound
The following table summarizes the quantitative data for the activity of this compound in the KRAS G12C-mutant pancreatic cancer cell line, MIA PaCa-2.
| Assay Type | Cell Line | Parameter Measured | Result (IC₅₀) | Reference |
| Pathway Inhibition | MIA PaCa-2 | p-ERK 1/2 Inhibition | 9 nM | [5][6] |
| Cell Viability | MIA PaCa-2 | Inhibition of Proliferation | 15 nM | Illustrative |
| Target Engagement | MIA PaCa-2 | KRAS G12C Stabilization (EC₅₀) | 50 nM | Illustrative |
Note: Cell Viability and Target Engagement values are illustrative examples based on typical potencies of KRAS G12C inhibitors and are provided for context. The p-ERK inhibition value is based on published data.[5][6]
Key Experimental Workflows and Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell proliferation by measuring ATP levels, an indicator of metabolically active cells. A decrease in luminescence upon treatment with Inhibitor 61 corresponds to reduced cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Application Note: Generation of Dose-Response Curves for KRAS G12C Inhibitors
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. NCI-H358-KRAS-G12C-H95C-KI Cell Line - Kyinno Bio [kyinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. ch.promega.com [ch.promega.com]
- 8. syncsci.com [syncsci.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating KRAS G12C Inhibitor 61 in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), creates a constitutively active KRAS protein that drives tumor cell proliferation and survival through downstream signaling pathways.[1][3] This has made KRAS G12C a prime target for therapeutic intervention.
KRAS G12C Inhibitor 61 is a targeted small molecule designed to selectively and irreversibly bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signal transduction and inhibiting tumor growth.[4][5] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using subcutaneous xenograft models.
Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, trapping KRAS in the "on" position.[3] this compound specifically targets the GDP-bound, inactive state of the mutant protein. By forming an irreversible covalent bond with the cysteine-12 residue, it prevents the exchange of GDP for GTP, effectively sequestering the oncogenic protein and blocking its ability to activate downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its in vitro potency and representative in vivo efficacy data from a subcutaneous xenograft model.
Table 1: In Vitro Activity of this compound
| Cell Line | Target | Assay | IC50 Value | Reference |
| MIA PaCa-2 | phospho-ERK 1/2 | Cellular Assay | 9 nM | [8] |
Table 2: Example In Vivo Efficacy in a MIA PaCa-2 Pancreatic Cancer Xenograft Model
Note: This is a representative data set based on typical results for this class of inhibitors. Actual results may vary.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | N/A | Once Daily (PO) | 0% | +1.5% |
| Inhibitor 61 | 30 | Once Daily (PO) | 65% | -2.0% |
| Inhibitor 61 | 100 | Once Daily (PO) | 82% | -4.5% |
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS G12C Inhibitor 61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a frequently mutated driver of various cancers. The specific G12C mutation in KRAS has become a key therapeutic target. KRAS G12C inhibitors, such as inhibitor 61, are designed to specifically bind to the mutant protein and lock it in an inactive state. This abrogates downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and survival.[1][2][3]
Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of such inhibitors by quantifying the phosphorylation status of key signaling proteins. This document provides a detailed protocol for assessing the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation (p-ERK) in cancer cell lines harboring the KRAS G12C mutation following treatment with KRAS G12C inhibitor 61.
Data Presentation
This compound has been shown to inhibit the phosphorylation of ERK1/2 in the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2.[4][5][6] The potency of this inhibition is summarized in the table below.
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| This compound | MIA PaCa-2 | p-ERK1/2 | 9 | [4][5][6] |
Note: The following table is a representative example of how dose-response data for p-ERK inhibition by this compound could be presented. The percentage inhibition values are hypothetical and serve as a template for researchers to populate with their own experimental data.
| Concentration of Inhibitor 61 (nM) | % p-ERK Inhibition (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 0% | ± 5% |
| 1 | 25% | ± 7% |
| 10 | 55% | ± 6% |
| 100 | 90% | ± 4% |
| 1000 | 98% | ± 3% |
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention by this compound. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP. GTP-bound KRAS then activates downstream effector pathways, including the RAF-MEK-ERK cascade. This compound specifically targets the mutant KRAS G12C protein, preventing downstream signaling and subsequent phosphorylation of ERK.[1][2]
Caption: KRAS G12C signaling pathway and inhibition.
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of p-ERK inhibition.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a human cancer cell line endogenously expressing the KRAS G12C mutation, such as MIA PaCa-2 (pancreatic), NCI-H358 (lung), or Calu-1 (lung).[7][8]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in complete growth media to the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the existing media with media containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C in a 5% CO2 incubator.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[9]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample. Further normalize to the loading control to ensure equal protein loading.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing p-ERK inhibition.
Caption: Western blot workflow for p-ERK analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Determining Cell Viability in Response to KRAS G12C Inhibitor 61: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the efficacy of KRAS G12C inhibitor 61 on cancer cell viability. The primary assays covered are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the CellTiter-Glo® Luminescent Cell Viability Assays. These methods are fundamental in preclinical drug development for characterizing the dose-dependent effects of targeted inhibitors on cancer cell proliferation and survival.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can drive tumor growth. The G12C mutation is one of the most common KRAS alterations in cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a constitutively active KRAS protein, leading to the continuous activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2] KRAS G12C inhibitors, such as inhibitor 61, are designed to specifically target and inactivate the mutant protein, thereby inhibiting downstream signaling and suppressing tumor cell growth.
Core Assays for Cell Viability Assessment
Two widely adopted methods for determining cell viability in response to therapeutic compounds are the MTT and CellTiter-Glo® assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[4][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. This "glow-type" signal is highly sensitive and has a long half-life, making it suitable for high-throughput screening.
Data Presentation: Efficacy of KRAS G12C Inhibitors
While specific cell viability data for this compound is not publicly available, the following table summarizes the reported IC50 values for other well-characterized KRAS G12C inhibitors in various cancer cell lines. This data provides a reference for the expected potency of this class of compounds.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MRTX849 | MIA PaCa-2 | Pancreatic | CellTiter-Glo | 10 - 973 (2D) | [1] |
| MRTX849 | H358 | Lung | CellTiter-Glo | 10 - 973 (2D) | [1] |
| AMG-510 | Human KRAS G12C Lung Cancer Cell Lines | Lung | Not Specified | 0.3 - 2534 | [6] |
| MRTX-1257 | Murine KRAS G12C Lung Cancer Cell Lines | Lung | CyQUANT | Low nM range | [6] |
| Sotorasib | LU65, H358 | Lung | Not Specified | < 1000 | [7] |
| Adagrasib | LU65, H358 | Lung | Not Specified | < 1000 | [7] |
Experimental Protocols
Below are detailed protocols for the MTT and CellTiter-Glo® assays, adapted for the evaluation of this compound.
Protocol 1: MTT Cell Viability Assay
1. Materials:
- KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- This compound (stock solution in DMSO)
- 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in sterile PBS)
- DMSO (cell culture grade)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)
2. Procedure:
3. Data Analysis:
- Subtract the average absorbance of blank wells (medium only) from all other wells.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
1. Materials:
- KRAS G12C-mutant cancer cell line
- Complete cell culture medium
- This compound (stock solution in DMSO)
- Opaque-walled 96-well plates (white or black)
- CellTiter-Glo® Reagent
- Multichannel pipette
- Luminometer
2. Procedure:
3. Data Analysis:
- Subtract the average luminescence of blank wells (medium only) from all other wells.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
KRAS G12C Signaling Pathway
Caption: KRAS G12C signaling pathway and point of inhibition.
Experimental Workflow for Cell Viability Assays
Caption: General workflow for assessing cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitors and methods of using the same - Patent US-10519146-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with KRAS G12C Inhibitor 61
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation. KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1] This inhibition disrupts downstream signaling pathways, primarily the RAF/MEK/ERK pathway, which is crucial for cell cycle progression and proliferation.[2][3]
KRAS G12C inhibitor 61 is a potent and selective inhibitor of KRAS G12C that has been shown to inhibit the phosphorylation of ERK1/2.[4] A key mechanism by which KRAS G12C inhibitors exert their anti-tumor effects is by inducing cell cycle arrest, primarily in the G1 phase.[2][5] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[6][7][8] This method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[7][8] Because the amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase, the fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.[8] By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] Treatment of cancer cells with an effective therapeutic agent, such as a KRAS G12C inhibitor, is expected to alter this distribution, indicating cell cycle arrest at a specific phase.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using a KRAS G12C-mutant cancer cell line treated with this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 65.7 ± 3.5 | 20.1 ± 1.8 | 14.2 ± 1.1 |
| This compound | 100 | 78.9 ± 4.2 | 12.5 ± 1.3 | 8.6 ± 0.9 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Materials and Reagents
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Seed the KRAS G12C-mutant cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (approximately 50-60% confluency at the start of treatment).
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
After the treatment period, carefully collect the culture medium from each well, as it may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. This step is critical for proper fixation and to minimize cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Set the instrument to measure the linear fluorescence of PI.
-
Use a doublet discrimination gate (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.
Data Analysis
-
The data acquired from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).
-
The histogram will typically show two distinct peaks: the first peak representing cells in the G0/G1 phase (2N DNA content) and the second peak representing cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase.
-
Use the software associated with the flow cytometer or a dedicated cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Compare the cell cycle distribution of the this compound-treated samples to the vehicle-treated control to determine the effect of the inhibitor on cell cycle progression. An accumulation of cells in the G0/G1 peak is indicative of a G1 phase arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Improper fixation- Cell clumping- High flow rate | - Ensure dropwise addition of cold ethanol while vortexing.- Filter the stained cell suspension before analysis.- Use a lower flow rate during acquisition. |
| Broad S-phase distribution | - Asynchronous cell population- Presence of apoptotic cells | - Consider cell synchronization methods prior to treatment.- Use a sub-G1 gate to exclude apoptotic cells from the analysis. |
| Low cell number | - Cytotoxicity of the inhibitor- Cell loss during washing steps | - Reduce the treatment duration or inhibitor concentration.- Be gentle during centrifugation and aspiration steps. |
| High background fluorescence | - Incomplete RNase A digestion | - Ensure the RNase A in the staining solution is active and increase incubation time if necessary. |
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. By following these detailed procedures, researchers can effectively quantify the effects of this and other targeted therapies on the cell cycle of cancer cells, providing valuable insights into their mechanism of action and therapeutic potential. The expected outcome for a successful experiment is a dose-dependent increase in the percentage of cells in the G0/G1 phase, demonstrating the inhibitor's ability to halt cell cycle progression.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. 4.6. Flow Cytometric Analysis of Cell Cycle [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nanocellect.com [nanocellect.com]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Illuminating KRAS G12C: Application Notes and Protocols for Immunofluorescence-Based Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing immunofluorescence (IF) to visualize the oncogenic KRAS G12C protein and to assess the engagement of targeted inhibitors. The protocols outlined below are intended to offer a robust framework for academic and industry researchers working on the development of novel therapeutics against this critical cancer target.
Introduction
The KRAS G12C mutation is a key driver in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors. The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a significant breakthrough in treating these malignancies. Assessing the extent to which these drugs bind to their intended target within the complex cellular environment is crucial for understanding their pharmacodynamics and for optimizing their therapeutic efficacy. Immunofluorescence offers a powerful, single-cell resolution method to visualize KRAS G12C protein expression, localization, and, critically, the engagement of inhibitors with their target.
Quantitative Data Summary
While direct quantitative immunofluorescence data for KRAS G12C target engagement is emerging, data from related methodologies such as mass spectrometry and advanced imaging techniques provide valuable insights into the levels of target protein and the extent of drug binding. The following table summarizes key quantitative findings from such studies, which can be correlated with immunofluorescence observations.
| Parameter | Cell Line/Model | Method | Key Findings | Reference |
| KRAS G12C Protein Expression | NCI-H2122 & MIA PaCa-2 Xenografts | Mass Spectrometry | Wide range of KRAS G12C expression (127–2012 amol/µg) in tumors. | [1][2] |
| Target Engagement (Free KRAS G12C) | NCI-H2122 & MIA PaCa-2 Xenografts treated with AZD4625 | Mass Spectrometry | Dose-dependent decrease in free KRAS G12C, indicating target engagement. | [1][2] |
| Target Engagement (Drug-Bound KRAS G12C) | KRAS G12C-positive NSCLC xenograft treated with GDC-6036 | Immunoaffinity 2D-LC-MS/MS | Dose-dependent increase in GDC-6036-bound KRAS G12C. | [3][4][5] |
| Cellular Target Engagement | MIA PaCa-2 (KRAS G12C) | BRET Assay | Submicromolar engagement of MRTX849 and MRTX1257 with KRAS G12C. | [6] |
| Single-Cell Imaging of Target Engagement | MIA PaCa-2 & H358 (KRAS G12C) | In situ Click Chemistry with ARS-1323-alkyne | Majority of KRAS G12C-positive cells show high fluorescence, indicating target binding. | [7] |
Signaling Pathway
The KRAS G12C mutation locks the protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive cell proliferation, survival, and differentiation.[7] Covalent inhibitors bind to the inactive, GDP-bound state of KRAS G12C, preventing its reactivation and thereby blocking downstream signaling.[8]
Caption: KRAS G12C signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for KRAS G12C Detection
This protocol describes the staining of KRAS G12C in cultured cells.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)
-
Chamber slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS
-
Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-KRAS G12C specific antibody or a pan-KRAS antibody if the cell line exclusively expresses the G12C mutant.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells onto chamber slides or coverslips and culture until they reach 60-70% confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[7]
-
Blocking: Wash the cells three times with PBS. Incubate with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:1600).[7] Incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence-Based Assay for KRAS G12C Target Engagement
This protocol utilizes a "click chemistry" approach to visualize the engagement of a modified KRAS G12C inhibitor. This method provides a direct readout of target binding at the single-cell level.[7]
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2) and a KRAS wild-type or other mutant cell line as a negative control (e.g., Panc-1).
-
Alkyne-modified KRAS G12C inhibitor (e.g., ARS-1323-alkyne).
-
Fluorophore-conjugated picolyl azide (e.g., picolyl azide-Alexa Fluor 647).
-
Click chemistry reaction buffer and catalyst (consult specific kit instructions).
-
Standard immunofluorescence reagents as listed in Protocol 1.
Procedure:
-
Inhibitor Treatment: Treat KRAS G12C mutant and control cells with the alkyne-modified inhibitor at the desired concentration and for the appropriate duration.
-
Fixation and Permeabilization: Follow steps 2-4 from Protocol 1.
-
Click Reaction: Perform the in situ click chemistry reaction by incubating the cells with the fluorophore-conjugated picolyl azide and the reaction cocktail according to the manufacturer's protocol. This will covalently link the fluorophore to the inhibitor-bound KRAS G12C.
-
Washing: Wash the cells thoroughly with PBS.
-
(Optional) Co-staining: To confirm the localization of the signal, co-stain with a pan-KRAS antibody following steps 5-9 of Protocol 1, using a secondary antibody with a spectrally distinct fluorophore.
-
Counterstaining and Mounting: Follow steps 10-11 from Protocol 1.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity in individual cells to determine the extent of target engagement. The fluorescence signal should be significantly higher in the KRAS G12C mutant cells compared to the control cells.[7]
Experimental Workflow
The following diagram illustrates the general workflow for assessing KRAS G12C target engagement using immunofluorescence.
Caption: Workflow for KRAS G12C target engagement IF assay.
Conclusion
Immunofluorescence is a versatile and powerful technique for studying KRAS G12C in cancer cells. The protocols and workflows presented here provide a solid foundation for researchers to visualize this important oncoprotein and to develop robust assays for assessing the efficacy of targeted inhibitors. By combining these methods with quantitative image analysis, it is possible to gain valuable insights into the pharmacodynamics of novel KRAS G12C-targeted therapies, ultimately accelerating their development and clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated analysis of images for molecular quantification in immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screens to Identify Synergistic Targets with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of cancers harboring this specific mutation, which is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC)[1][2][3]. Despite the initial promise of monotherapy with drugs like sotorasib and adagrasib, clinical responses can be short-lived due to intrinsic and acquired resistance[4][5][6][7]. A key strategy to enhance the efficacy and durability of KRAS G12C inhibitors is the identification of synergistic drug targets through combination therapies[8][9].
CRISPR-Cas9 genome-wide screening has emerged as a powerful, unbiased tool to systematically identify genes whose inactivation sensitizes cancer cells to KRAS G12C inhibition[10][11][12]. These "synthetic lethal" interactions reveal novel therapeutic targets and provide a rational basis for the development of effective combination treatment strategies. This document provides detailed application notes on the outcomes of such screens and protocols for their implementation.
Key Signaling Pathways in KRAS G12C Malignancies
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state[2]. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation[1][13][14]. KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state[1].
Resistance to these inhibitors often involves the reactivation of the MAPK pathway through various mechanisms, including feedback activation of upstream receptor tyrosine kinases (RTKs) or mutations in downstream components[4][15].
Figure 1: Simplified KRAS G12C signaling pathway and inhibitor action.
Synergistic Targets Identified Through CRISPR-Cas9 Screens
Genome-wide CRISPR-Cas9 screens have been performed in various KRAS G12C-mutant cancer cell lines treated with inhibitors like adagrasib to identify genes whose knockout enhances drug efficacy[10][11][12]. These studies have consistently identified several key pathways and targets.
Summary of Key Synergistic Targets
| Pathway/Target | Gene Examples | Rationale for Synergy |
| YAP/TAZ/TEAD Pathway | YAP1, WWTR1 (TAZ), TEAD1 | KRAS G12C inhibition can lead to the activation of the RHOA-ROCK pathway, resulting in the nuclear translocation of YAP/TAZ, which promotes cell survival. Co-inhibition of TEAD transcription factors blocks this escape mechanism[10][11]. |
| SHP2 (PTPN11) | PTPN11 | SHP2 is a phosphatase that acts upstream of SOS1, a guanine nucleotide exchange factor for RAS. SHP2 inhibition prevents the feedback reactivation of wild-type RAS isoforms and enhances the population of KRAS in the inactive, drug-targetable GDP-bound state[16][17][18]. |
| SOS1 | SOS1 | As a direct activator of KRAS, SOS1 inhibition blocks the exchange of GDP for GTP, thereby reducing the levels of active KRAS-GTP and synergizing with inhibitors that target the inactive state[19][20][21]. |
| PI3K/mTOR Pathway | PIK3CA, MTOR | In some contexts, KRAS signals through the PI3K pathway in parallel to the MAPK pathway. Inhibition of this pathway can block a key survival signal that is not fully suppressed by KRAS G12C inhibitors alone[13][22][23]. |
| Cell Cycle Regulators | CDK4, CDK6 | Loss of cell cycle regulators like CDKN2A is common in KRAS-mutant cancers. Targeting CDK4/6 can prevent cell cycle progression, which may be a bypass mechanism for KRAS G12C inhibitor-induced cytostasis[4][24]. |
Experimental Workflow and Protocols
A typical CRISPR-Cas9 screen to identify synergistic targets involves transducing a Cas9-expressing cancer cell line with a pooled sgRNA library, followed by selection with a KRAS G12C inhibitor. The relative abundance of sgRNAs in the surviving cell population is then compared to a control population to identify sgRNAs (and thus, gene targets) that are depleted, indicating synthetic lethality.
Figure 2: Experimental workflow for a CRISPR-Cas9 synergistic screen.
Protocol 1: Genome-Wide CRISPR-Cas9 Synergistic Screen
This protocol outlines the key steps for performing a pooled, negative selection (dropout) CRISPR-Cas9 screen to identify genes that are synthetic lethal with a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line stably expressing Cas9 (e.g., H2122, H358)
-
Genome-wide lentiviral sgRNA library (e.g., TKOv3)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
KRAS G12C inhibitor (e.g., Adagrasib, Sotorasib) and DMSO vehicle
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-Generation Sequencing (NGS) platform and reagents
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, filter (0.45 µm), and concentrate the virus as needed. Titer the virus on the target Cas9-expressing cell line.
-
-
Lentiviral Transduction of Target Cells:
-
Plate the Cas9-expressing KRAS G12C cells.
-
Transduce the cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Perform the transduction at a scale that maintains a high representation of the library (e.g., 500-1000 cells per sgRNA)[10][22]. Add polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells[22]. Maintain a non-transduced control plate to confirm selection efficiency.
-
-
Establishment of Screening Populations:
-
After selection is complete, expand the transduced cell population.
-
Harvest an initial cell pellet to serve as the baseline (T0) reference for sgRNA representation.
-
Split the remaining cells into two main arms: a control group treated with vehicle (DMSO) and an experimental group treated with the KRAS G12C inhibitor. The inhibitor concentration should be pre-determined to be partially cytostatic (e.g., IC20-IC50) to provide a selection pressure[10].
-
-
Cell Culture and Drug Treatment:
-
Culture the cells for a pre-determined period, typically 14-21 days or 8-12 population doublings, maintaining library representation at each passage[10].
-
Replenish the medium with fresh drug or vehicle every 2-3 days.
-
-
Genomic DNA Extraction and Library Preparation:
-
At the end of the screen, harvest cell pellets from both the control and experimental arms.
-
Extract high-quality genomic DNA.
-
Use a two-step PCR process to first amplify the integrated sgRNA sequences and then add sequencing adapters and indexes.
-
-
Sequencing and Data Analysis:
-
Pool the prepared libraries and perform deep sequencing on an NGS platform.
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to analyze the data. The analysis will compare the sgRNA abundance in the drug-treated samples to the vehicle-treated samples to identify sgRNAs that are significantly depleted. Gene-level "synthetic lethal" scores are then calculated.
-
Data Presentation and Hit Validation
The output of a CRISPR screen is a ranked list of genes whose knockout sensitizes cells to the drug. This data is typically presented in volcano plots and tables.
Illustrative Table of Synergistic Hits from a CRISPR Screen
| Gene Target | Gene Score (e.g., MAGeCK Score) | False Discovery Rate (FDR) | Pathway |
| TEAD1 | -2.58 | < 0.01 | YAP/TAZ/TEAD |
| PTPN11 | -2.15 | < 0.01 | RTK/RAS Signaling |
| YAP1 | -1.99 | < 0.05 | YAP/TAZ/TEAD |
| SOS1 | -1.87 | < 0.05 | RTK/RAS Signaling |
| CDK4 | -1.65 | < 0.1 | Cell Cycle |
Note: The values in this table are illustrative and represent the type of data generated from a CRISPR screen analysis.
Hit Validation: Identified hits from the primary screen must be validated through secondary assays. This typically involves:
-
Individual Gene Knockout: Using 2-3 independent sgRNAs per gene to confirm the sensitization phenotype in viability or colony formation assays.
-
Orthogonal Methods: Using siRNA or shRNA to confirm that gene knockdown also results in sensitization[11].
-
Pharmacological Inhibition: If a small molecule inhibitor for the target exists, it should be tested in combination with the KRAS G12C inhibitor to confirm synergy.
Conclusion
CRISPR-Cas9 screens are an invaluable methodology for uncovering the complex network of cellular pathways that modulate the response to targeted therapies like KRAS G12C inhibitors. The identification of synergistic targets such as SHP2, SOS1, and components of the YAP/TEAD pathway provides a strong rationale for clinical trials investigating combination therapies[9][16][19][25]. These approaches hold the potential to overcome resistance, deepen clinical responses, and ultimately improve outcomes for patients with KRAS G12C-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 16. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SHP2 Inhibition Abrogates Adaptive Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors – The Neel Lab [theneellab.com]
- 18. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating KRAS G12C Inhibitor 61 in 3D Cell Culture Models
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] The specific mutation leading to a glycine-to-cysteine substitution at codon 12 (G12C) has been a focus of intense drug development, leading to the creation of specific covalent inhibitors that lock the KRAS protein in an inactive state.[1][3] KRAS G12C inhibitor 61 is a novel compound that has been shown to inhibit the phosphorylation of ERK1/2 in MIA PaCa-2 pancreatic cancer cells, indicating its potential as a targeted therapeutic.[4]
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment, leading to poor prediction of in vivo drug efficacy.[5][6] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the cell-cell interactions, nutrient gradients, and gene expression profiles of in vivo tumors.[7][8] This makes them superior platforms for evaluating the efficacy of anti-cancer agents. These application notes provide detailed protocols for utilizing 3D spheroid models to characterize the activity of this compound.
Mechanism of Action and Signaling Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] The G12C mutation impairs GTP hydrolysis, leading to a constitutively active protein that drives downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3][10][11] KRAS G12C inhibitors, such as inhibitor 61, covalently bind to the mutant cysteine-12 residue, trapping KRAS in its inactive GDP-bound form and blocking downstream signal transduction.[3][12]
Quantitative Data Summary
Studies have shown that KRAS G12C mutant cancer cells often exhibit increased sensitivity to targeted inhibitors when cultured in 3D models compared to 2D monolayers.[13][14] This is likely because 3D cultures better represent the dependency of cancer cells on specific survival pathways in a tumor-like context. The table below presents representative data for KRAS G12C inhibitors, including the known on-target activity of inhibitor 61.
| Inhibitor | Cell Line | Assay Format | Target/Endpoint | IC50 Value | Reference |
| Inhibitor 61 | MIA PaCa-2 | 2D Culture | p-ERK1/2 Inhibition | 9 nM | [4] |
| MRTX849 (Adagrasib) | NCI-H358 | 3D Spheroid | Cell Viability | < 100 nM | [14] |
| AMG 510 (Sotorasib) | MIA PaCa-2 | 2D Culture | p-ERK1/2 Inhibition | 6.3 x 10⁻⁷ M | [13] |
| AMG 510 (Sotorasib) | MIA PaCa-2 | 3D Spheroid | p-ERK1/2 Inhibition | 2.3 x 10⁻⁸ M | [13] |
| ARS-1620 | MIA PaCa-2 | 2D Culture | p-ERK1/2 Inhibition | 2.0 x 10⁻⁷ M | [13] |
| ARS-1620 | MIA PaCa-2 | 3D Spheroid | p-ERK1/2 Inhibition | 3.1 x 10⁻⁹ M | [13] |
Experimental Workflow & Protocols
The following diagram and protocols outline the key steps for assessing the efficacy of this compound in a 3D spheroid model.
Protocol 1: 3D Spheroid Culture of KRAS G12C Mutant Cells
This protocol describes the generation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture KRAS G12C mutant cells in standard T-75 flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).
-
Dispense the cell suspension into the wells of a ULA plate (e.g., 100 µL per well for a 96-well plate).
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.[5]
-
Incubate the plate for 24-72 hours to allow for the formation of a single, compact spheroid in each well.[5][15] Monitor spheroid formation daily using a brightfield microscope.
Protocol 2: 3D Cell Viability Assay
This protocol details how to measure the dose-response effect of this compound on spheroid viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Spheroids generated in ULA plates (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Reagent
-
Multi-well plate luminometer
Procedure:
-
Prepare a serial dilution of this compound in complete medium. Include a vehicle control (e.g., 0.1% DMSO).
-
After spheroid formation (Day 3-4), carefully add the diluted compounds to the wells. For a 100 µL starting volume, one might add 100 µL of 2x concentrated compound solution.
-
Incubate the treated spheroids for an additional 72-120 hours.
-
On the day of the assay, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in the well (e.g., add 100 µL of reagent to 100 µL of media).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the dose-response curve (luminescence vs. log[inhibitor concentration]) using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of p-ERK Inhibition in 3D Spheroids
This protocol is for assessing the on-target effect of inhibitor 61 by measuring the phosphorylation level of the downstream effector ERK.
Materials:
-
Treated spheroids (from Protocol 2, typically after a shorter incubation of 3-24 hours)
-
Cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition by transferring the contents of multiple wells into a microcentrifuge tube.
-
Gently aspirate the medium and wash the spheroids with cold PBS.
-
Lyse the spheroids by adding cold RIPA buffer and incubating on ice for 30 minutes, with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the p-ERK signal.
Expected Outcomes and Interpretation
The application of this compound in 3D cell culture models is expected to yield insights that are more physiologically relevant than those from 2D assays.
A successful outcome would be the observation of a potent, dose-dependent decrease in spheroid viability and size upon treatment with this compound, with an IC50 value in the nanomolar range. Furthermore, Western blot analysis should confirm on-target activity by showing a significant reduction in p-ERK levels at concentrations that correlate with the observed effects on viability. Comparing these results with data from 2D assays may highlight the increased potency and relevance of testing in a 3D context.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming drug testing with 3D cell culture | SciComm Clips [scicomm-clips.eu]
- 7. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols: Pharmacokinetic Analysis of a Novel KRAS G12C Inhibitor in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, present in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, has emerged as a tractable target for direct inhibition.[1][2][3] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has led to promising new therapeutic strategies.[2][4] Preclinical pharmacokinetic (PK) analysis in animal models, such as mice, is a critical step in the development of these inhibitors, providing essential information on their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides a detailed protocol for conducting a pharmacokinetic analysis of a novel KRAS G12C inhibitor in mice, using publicly available data for compounds like adagrasib (MRTX849) as a reference.
KRAS G12C Signaling Pathway
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K/AKT pathways.[5][6] KRAS G12C inhibitors covalently bind to the mutant cysteine in the GDP-bound state, locking the protein in its inactive conformation and blocking downstream signaling.[4][7]
Caption: KRAS G12C signaling pathway and mechanism of inhibition.
Pharmacokinetic Data of a Representative KRAS G12C Inhibitor (Adagrasib/MRTX849) in Mice
The following table summarizes the pharmacokinetic parameters of adagrasib in CD-1 mice following a single oral dose. This data serves as a reference for what can be expected from a novel inhibitor with good drug-like properties.
| Parameter | 30 mg/kg Oral Dose |
| Cmax (µg/mL) | 2.46 |
| AUCinf (h·µg/mL) | 2.27 |
| Bioavailability (%) | 16.9 |
Data compiled from preclinical studies of MRTX849 (adagrasib).[8]
Experimental Protocol: Pharmacokinetic Analysis in Mice
This protocol outlines a typical single-dose pharmacokinetic study in mice for a novel KRAS G12C inhibitor.
1. Materials and Reagents
-
Test Compound (Novel KRAS G12C Inhibitor)
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old
-
Dosing gavage needles
-
Microcentrifuge tubes
-
K2-EDTA (anticoagulant)
-
Syringes and needles for blood collection
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system
2. Experimental Workflow
Caption: Experimental workflow for mouse pharmacokinetic study.
3. Animal Handling and Dosing
-
House mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least one week prior to the experiment.
-
Fast mice for 4 hours before dosing.
-
Prepare the dosing solution of the test compound in the selected vehicle at the desired concentration.
-
Administer a single oral dose of the test compound via gavage. A typical dose for initial studies could be 30 mg/kg.[7] Include a vehicle-only control group.
4. Blood Sample Collection
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a sparse sampling design, with different subsets of mice for different time points to minimize stress and blood loss from individual animals.
-
Collect blood via submandibular or saphenous vein puncture into tubes containing K2-EDTA.
-
Immediately after collection, place the tubes on ice.
5. Plasma Preparation
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
6. Bioanalytical Method (LC-MS/MS)
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in mouse plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (typically 3x the plasma volume) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient to achieve chromatographic separation.
-
Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
7. Pharmacokinetic Data Analysis
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters to determine include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): A measure of the body's ability to eliminate the drug.
-
Vz/F (Apparent Volume of Distribution): A measure of the extent of drug distribution in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for calculation).[8]
-
Conclusion
The described protocol provides a robust framework for the initial in vivo pharmacokinetic evaluation of novel KRAS G12C inhibitors. The data generated from these studies are crucial for understanding the drug-like properties of a compound, guiding lead optimization, and enabling the selection of candidates for further preclinical and clinical development. By comparing the results to those of established inhibitors like adagrasib, researchers can benchmark the performance of new chemical entities and make informed decisions in the drug discovery process.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting KRAS G12C inhibitor 61 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor 61. The information provided is designed to address common challenges, with a focus on resolving insolubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and similar compounds.[1][2][3] If you are still experiencing issues, gentle warming to 37°C and sonication can aid dissolution.[1][2] It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I observed precipitation when diluting my DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Use of Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1][4]
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer. A stepwise dilution can be more effective than a single large dilution.
-
Increase Protein Concentration in Media: If your experimental conditions allow, increasing the serum concentration in your cell culture media can help to stabilize the compound and prevent precipitation.
Q3: What are the recommended storage conditions for this compound?
A3: The solid compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommendation, other solvents like ethanol or DMF may be tried in small amounts to test solubility.[3] However, the compatibility of these solvents with your specific experimental system must be considered. For in vivo studies, specific formulations with co-solvents are necessary to ensure biocompatibility and bioavailability.[1][4]
Quantitative Solubility Data for KRAS G12C Inhibitors
| Inhibitor Name | Solvent | Solubility | Notes |
| KRAS G12C inhibitor 28 | DMSO | 50 mg/mL (78.66 mM) | Ultrasonic assistance may be needed. |
| KRAS G12C inhibitor 14 | DMSO | ≥ 9 mg/mL | - |
| KRAS G12C inhibitor 2 | DMSO | Soluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-treatment: Before opening, bring the vial of this compound to room temperature to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. The required volume will depend on the amount of inhibitor in the vial and its molecular weight (590.09 g/mol ).
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warming Media: Warm the required volume of cell culture media to 37°C.
-
Dilution: Serially dilute the 10 mM stock solution in pre-warmed cell culture media to the final desired concentration. Gently mix between each dilution step. Ensure the final DMSO concentration is below 0.5%.
-
Application: Immediately add the final working solution to your cells.
Visualizations
KRAS G12C Signaling Pathway
Caption: The KRAS signaling pathway, highlighting the role of this compound.
Experimental Workflow for Troubleshooting Insolubility
Caption: A logical workflow for troubleshooting insolubility issues with this compound.
References
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to KRAS G12C inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing intrinsic resistance to the inhibitor. What are the possible mechanisms?
A1: Intrinsic or primary resistance can occur even before the development of acquired mutations. A primary mechanism involves the feedback reactivation of signaling pathways.[1][2] Inhibition of KRAS G12C can lead to the reactivation of wild-type RAS (HRAS and NRAS) and the MAPK pathway within 24-48 hours, driven by the activation of receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[2] Some cell lines may also not be solely dependent on KRAS signaling for their survival.[1]
Q2: My cells initially responded to the KRAS G12C inhibitor but have now developed acquired resistance. What are the common underlying causes?
A2: Acquired resistance is a common phenomenon and can be broadly categorized into "on-target" and "off-target" mechanisms.[3]
-
On-target mechanisms involve alterations to the KRAS gene itself. This includes secondary mutations in the switch-II pocket (e.g., Y96C/D, R68S, H95D/Q/R) that prevent the inhibitor from binding effectively, or amplification of the KRAS G12C allele.[1][4][5]
-
Off-target mechanisms involve the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling.[3][6] Common bypass pathways include:
-
Reactivation of the MAPK pathway through mutations in downstream components like BRAF and MAP2K1 (MEK1).[4]
-
Activation of the PI3K/AKT/mTOR pathway, often through loss-of-function mutations in PTEN or activating mutations in PIK3CA.[4][7]
-
Amplification or activating mutations of other oncogenes such as MET, NRAS, and RET.[4]
-
Histologic transformation, for example, from adenocarcinoma to squamous cell carcinoma, has also been observed.[4]
-
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: A multi-pronged approach is recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on your resistant cell lines to identify secondary mutations in KRAS or other genes in the MAPK and PI3K pathways.[4]
-
Phospho-proteomics and Western Blotting: Analyze the phosphorylation status of key signaling proteins like ERK, AKT, S6, and various RTKs to identify reactivated pathways.[7][8]
-
Functional Assays: Use inhibitors of suspected bypass pathways (e.g., MEK inhibitors, PI3K inhibitors, RTK inhibitors) in combination with the KRAS G12C inhibitor to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: Decreased sensitivity to KRAS G12C inhibitor in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity. 2. Investigate Mechanism: See FAQ Q3 for methods to identify the resistance mechanism. 3. Test Combination Therapies: Based on the identified mechanism, test relevant combination therapies (see Problem 2). |
| Cell line contamination or misidentification | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Test for mycoplasma contamination, which can alter cellular responses. |
| Inhibitor instability | 1. Verify Inhibitor Activity: Use a fresh stock of the inhibitor and verify its concentration. 2. Control Experiment: Test the inhibitor on a sensitive control cell line to ensure its activity. |
Problem 2: How to select a combination therapy to overcome resistance?
| Identified Resistance Mechanism | Recommended Combination Strategy | Rationale |
| MAPK Pathway Reactivation (e.g., BRAF, MEK1 mutations) | Combine KRAS G12C inhibitor with a MEK inhibitor (e.g., Trametinib).[9] | Vertical inhibition of the same pathway can overcome resistance mediated by downstream mutations. |
| PI3K/AKT/mTOR Pathway Activation (e.g., PTEN loss, PIK3CA mutation) | Combine KRAS G12C inhibitor with a PI3K inhibitor (e.g., Copanlisib) or an mTOR inhibitor (e.g., Everolimus).[8][10] | Dual blockade of parallel growth and survival pathways can restore sensitivity. |
| RTK Activation (e.g., MET amplification, EGFR activation) | Combine KRAS G12C inhibitor with a corresponding RTK inhibitor (e.g., Crizotinib for MET, Cetuximab for EGFR).[1][9] | Blocks the upstream signaling that reactivates wild-type RAS and downstream pathways. |
| SHP2-mediated Resistance | Combine KRAS G12C inhibitor with a SHP2 inhibitor .[9][11] | SHP2 is a critical node downstream of multiple RTKs that activates RAS.[11] |
Quantitative Data Summary
Table 1: Acquired Resistance Mechanisms to KRAS G12C Inhibitors in Clinical and Preclinical Models
| Resistance Mechanism | Frequency in Patients (Adagrasib)[4] | Examples of Alterations |
| Acquired KRAS Mutations | Present in 7 of 17 resistant patients | G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C |
| KRAS G12C Amplification | Detected in resistant patients | High-level amplification of the KRAS G12C allele |
| Bypass Mutations | Present in 10 of 17 resistant patients | MET amplification, NRAS/BRAF/MAP2K1/RET activating mutations, ALK/RET/BRAF/RAF1/FGFR3 fusions, NF1/PTEN loss-of-function mutations |
| Multiple Mechanisms | 7 of 17 resistant patients | Coincident genomic alterations |
Table 2: Efficacy of KRAS G12C Inhibitors in Clinical Trials (Advanced NSCLC)
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100[12] | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1[9][13] | 42.9% | 6.5 months |
| D-1553 | Phase 1[13] | 40.5% | Not Reported |
| IBI-351 | Phase I/II[13] | 61.2% | Not Reported |
| LY3537982 | Phase I[13] | 60% | Not Reported |
Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., H23, H358) in standard growth medium.
-
Initial Treatment: Treat cells with the KRAS G12C inhibitor at a concentration equal to their IC50.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the inhibitor concentration in a stepwise manner.[7]
-
Maintenance: Maintain the resistant cell population in a medium containing a high concentration of the inhibitor (e.g., 1-2.5 µM for sotorasib).[7]
-
Verification: Periodically assess the IC50 of the resistant population to confirm a significant shift compared to the parental cell line.
Protocol 2: Western Blot Analysis for Pathway Reactivation
-
Cell Lysis: Treat parental and resistant cells with the KRAS G12C inhibitor for various time points (e.g., 4, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.
-
Analysis: Quantify band intensities to compare the levels of phosphorylated proteins between parental and resistant cells.
Visualizations
Caption: Mechanism of action of KRAS G12C inhibitors and downstream signaling.
Caption: Overview of acquired resistance mechanisms to KRAS G12C inhibitors.
Caption: Experimental workflow for overcoming KRAS G12C inhibitor resistance.
References
- 1. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of KRAS G12C Inhibitor 61
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the novel KRAS G12C inhibitor 61.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low and highly variable plasma concentrations of this compound in our mouse xenograft studies after oral administration. What are the likely causes and how can we address this?
A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like many kinase inhibitors. The primary causes often relate to the drug's physicochemical properties and its interaction with the gastrointestinal (GI) environment.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Solubility Assessment: Determine the aqueous solubility of inhibitor 61 at different pH values (e.g., pH 2, 4.5, 6.8) to simulate the conditions of the GI tract. Poor solubility is a primary reason for low dissolution and subsequent absorption.[1][2]
-
Permeability Assessment: Evaluate the permeability of the compound using an in vitro model like the Caco-2 permeability assay. This will help determine if poor absorption is due to low solubility (BCS Class II) or a combination of low solubility and low permeability (BCS Class IV).[1]
-
-
Formulation Optimization:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[3] Consider micronization or nanomilling techniques.[4][5]
-
Amorphous Solid Dispersions (ASDs): Formulating inhibitor 61 as an ASD can improve its aqueous solubility and dissolution rate by preventing the drug from crystallizing.[4][6] This involves dispersing the drug in a polymer matrix.
-
Lipid-Based Formulations: If inhibitor 61 is lipophilic, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][4] These formulations form fine emulsions in the GI tract, facilitating drug dissolution and absorption.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and bioavailability.[1][5]
-
Q2: Our initial formulation attempts with a simple suspension of this compound are not yielding consistent results. What alternative formulation strategies should we consider for early-stage in vivo studies?
A2: For early preclinical studies where API availability may be limited, it is crucial to select a formulation strategy that is both effective and material-sparing.
Recommended Strategies:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents can enhance the solubility of the compound for oral gavage.[3] However, be mindful of the potential for drug precipitation upon dilution in the stomach and the tolerability of the solvents in the animal model.
-
Nanosuspensions: Creating a nanosuspension can significantly increase the surface area and dissolution velocity of the drug.[7] This can be achieved through wet media milling or high-pressure homogenization.[7]
-
Lipid-Based Formulations: Simple lipid solutions or self-emulsifying systems can be highly effective for lipophilic compounds and can be developed with relatively small amounts of the drug.[3][4]
Q3: How do we select the most appropriate animal model and study design for assessing the bioavailability of different this compound formulations?
A3: The choice of animal model and study design is critical for obtaining reliable pharmacokinetic data.
Key Considerations:
-
Animal Model:
-
Mice and rats are commonly used for initial pharmacokinetic screening due to their small size and cost-effectiveness.
-
Ensure the chosen species has a comparable metabolic profile for the class of compounds if known. For some KRAS inhibitors, mouse models have been used to study their pharmacokinetics.[8]
-
-
Study Design:
-
Cross-over Design: If feasible, a cross-over design where each animal receives different formulations with a washout period in between can help reduce inter-animal variability.
-
Parallel Group Design: If a cross-over design is not possible, a parallel group design with a sufficient number of animals per group (typically n=3-5 for early studies) is necessary.
-
Intravenous (IV) Dosing Arm: Include an IV dosing group to determine the absolute bioavailability of each oral formulation.
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound in mice to illustrate the potential impact of different formulation strategies.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Parameter | Value |
| Molecular Weight | 550.6 g/mol |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| LogP | 4.2 |
| BCS Classification (Predicted) | Class II |
Table 2: Pharmacokinetic Parameters of this compound in Mice with Different Formulations (Hypothetical Data)
| Formulation (Oral Dose: 10 mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 120 | ~5% |
| Micronized Suspension | 150 ± 40 | 2.0 | 1,050 ± 300 | ~15% |
| Amorphous Solid Dispersion | 450 ± 90 | 1.5 | 3,150 ± 650 | ~45% |
| SEDDS Formulation | 600 ± 110 | 1.0 | 4,900 ± 800 | ~70% |
| IV Dose (1 mg/kg) | N/A | N/A | 700 ± 50 | 100% |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Inhibitor 61
-
Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), and a volatile organic solvent (e.g., acetone, methanol).
-
Procedure:
-
Dissolve both the inhibitor 61 and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.
-
Grind the resulting solid into a fine powder.
-
Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
For dosing, the ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Groups:
-
Group 1: IV administration (1 mg/kg in a solubilizing vehicle).
-
Group 2: Oral gavage of aqueous suspension (10 mg/kg).
-
Group 3: Oral gavage of ASD formulation (10 mg/kg).
-
Group 4: Oral gavage of SEDDS formulation (10 mg/kg).
-
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the respective formulations.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of inhibitor 61 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Caption: Workflow for Formulation Selection to Improve Bioavailability.
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Low-Solubility Compounds [pharma-iq.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
dealing with KRAS G12C inhibitor 61 degradation in cell culture media
Welcome to the technical support center for KRAS G12C Inhibitor 61. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this inhibitor in their cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound, focusing on its stability and degradation in cell culture media.
Q1: I'm seeing variable or lower-than-expected potency of Inhibitor 61 in my cell-based assays. What could be the cause?
A1: Inconsistent potency is a common issue that can arise from several factors related to inhibitor stability and handling. The primary reasons include:
-
Degradation in Cell Culture Media: this compound, like many covalent inhibitors containing an acrylamide warhead, can be susceptible to degradation under standard cell culture conditions (37°C, aqueous media). Factors such as media pH and temperature can influence the rate of degradation.
-
Reaction with Media Components: Components in the cell culture media, particularly nucleophiles present in fetal bovine serum (FBS) or high concentrations of reducing agents, can react with the inhibitor's electrophilic warhead, leading to its inactivation.
-
Reaction with Intracellular Nucleophiles: The high intracellular concentration of glutathione (GSH), a thiol-containing antioxidant, is a major cause of covalent inhibitor inactivation.[1][2] The inhibitor can react with GSH before it reaches its target, KRAS G12C.
-
Improper Storage and Handling: Repeated freeze-thaw cycles of stock solutions or improper storage temperatures can lead to gradual degradation of the inhibitor before it is even used in an experiment.
-
Adsorption to Plasticware: Small molecule inhibitors can adsorb to the surface of plastic labware, such as plates and tubes, reducing the effective concentration in the media.[3][4]
Q2: How can I determine if my lot of Inhibitor 61 is degrading in my cell culture media?
A2: You can empirically assess the stability of your inhibitor in your specific experimental conditions by performing a time-course experiment and quantifying the inhibitor concentration using Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you determine the half-life of the inhibitor in your media and under your specific incubation conditions.
Q3: What are the best practices for preparing and storing stock solutions of Inhibitor 61?
A3: To ensure the stability and potency of your inhibitor, follow these guidelines:
-
Solvent Selection: Dissolve the inhibitor in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which should typically be less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Aliquoting: Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable. Protect from light.
Q4: How can I minimize the degradation of Inhibitor 61 during my cell culture experiments?
A4: Consider the following strategies to maintain a stable concentration of the inhibitor:
-
Media Refreshment: For long-term experiments (e.g., > 24 hours), consider refreshing the media with newly added inhibitor at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
-
Serum Concentration: If you suspect serum components are contributing to degradation, you can try reducing the serum concentration during the inhibitor treatment period, if your cell line can tolerate it.
-
Use of Serum-Free Media: If compatible with your experimental design and cell line, using serum-free media during the inhibitor incubation can reduce degradation from serum components.
-
Control for Plastic Adsorption: Consider using low-adsorption plasticware for your experiments, especially for highly lipophilic compounds.[3][4][5]
Q5: My results are still inconsistent despite following best practices. What else could be wrong?
A5: If you continue to see inconsistent results, consider these additional troubleshooting steps:
-
Cellular Health and Density: Ensure your cells are healthy and seeded at a consistent density for each experiment. Stressed or overly confluent cells can have altered metabolic rates and intracellular glutathione levels, which can affect inhibitor efficacy.
-
Assay-Specific Issues: Review the specifics of your downstream assay. For example, in a Western blot for pERK, ensure that the lysis and sample preparation steps are rapid and consistent to accurately capture the signaling state at the time of harvest.
-
Inert Analogue Control: If available, use a structurally similar but non-reactive analogue of Inhibitor 61 as a negative control. This can help distinguish between the specific effects of covalent target engagement and any non-specific or off-target effects of the compound scaffold.
Data on Inhibitor Stability
The stability of this compound can be influenced by various factors. The following tables provide an overview of expected stability under different conditions. Note: The data presented here is illustrative and may not represent the exact values for "Inhibitor 61". It is highly recommended to perform your own stability assessments.
Table 1: Illustrative Stability of KRAS G12C Inhibitor in Different Solvents (Storage at -20°C)
| Solvent | Purity after 1 month (%) | Purity after 6 months (%) |
| Anhydrous DMSO | >99% | >98% |
| Ethanol | >98% | >95% |
| PBS (pH 7.4) | <90% | <70% |
Table 2: Illustrative Half-Life of a Covalent Acrylamide Inhibitor in Cell Culture Media at 37°C
| Media Type | Serum Concentration | Estimated Half-Life (hours) |
| DMEM | 10% FBS | 18 - 24 |
| RPMI-1640 | 10% FBS | 16 - 22 |
| DMEM | 0% FBS | 30 - 36 |
| RPMI-1640 | 0% FBS | 28 - 34 |
Table 3: Illustrative Reactivity of a Covalent Acrylamide Inhibitor with Glutathione (GSH)
| GSH Concentration | Half-Life of Inhibitor (minutes) |
| 1 mM | ~120 |
| 5 mM | ~25 |
| 10 mM | ~12 |
Experimental Protocols
Protocol 1: Assessment of Inhibitor Stability in Cell Culture Media via LC-MS/MS
This protocol allows for the quantification of the inhibitor concentration in cell culture media over time to determine its stability.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile, low-binding microcentrifuge tubes
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Internal standard (IS) solution (a structurally similar, stable compound not present in the media)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of Inhibitor 61 in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Dispense aliquots of the media containing the inhibitor into sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot.
-
Immediately add 3 volumes of ice-cold ACN containing the internal standard to the media aliquot to precipitate proteins and halt degradation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the inhibitor relative to the internal standard.
-
Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life.
Protocol 2: Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the inhibitor with glutathione, a key factor in its intracellular stability.[6]
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of Inhibitor 61 in DMSO.
-
Prepare a stock solution of GSH in PBS (e.g., 50 mM).
-
In a tube, add PBS and the GSH stock solution to achieve a final physiological concentration (e.g., 5 mM).
-
Pre-warm the GSH solution to 37°C.
-
To initiate the reaction, add a small volume of the Inhibitor 61 stock solution to the GSH solution to achieve the desired final inhibitor concentration (e.g., 10 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold ACN with 0.1% formic acid.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent inhibitor peak and the appearance of the inhibitor-GSH adduct peak.
-
Calculate the half-life of the inhibitor in the presence of GSH.
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with KRAS G12C inhibitors.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Hitting KRAS When It’s Down - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that influence the acrylamide content of heated foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from KRAS G12C Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving KRAS G12C inhibitor 61.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal or no growth inhibition in our KRAS G12C mutant cell line upon treatment with inhibitor 61, even at high concentrations. What are the potential causes?
A1: This phenomenon, known as primary or intrinsic resistance, can arise from several factors:
-
Cell Line Dependency: Not all KRAS G12C mutant cell lines are solely dependent on KRAS signaling for survival and proliferation. Some cell lines may have co-existing mutations or activated pathways that bypass the need for KRAS signaling.[1]
-
Feedback Reactivation: Inhibition of KRAS G12C can trigger feedback reactivation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs) like EGFR.[1][2] This can lead to the reactivation of the MAPK pathway, rendering the inhibitor less effective.
-
Low KRAS G12C Expression: The cell line may have low expression levels of the KRAS G12C mutant protein, resulting in a diminished effect of the inhibitor.
Q2: Our initial experiments showed good efficacy of inhibitor 61, but over time, we are observing a loss of response and tumor cell regrowth. What could be happening?
A2: This is characteristic of acquired resistance, where cancer cells develop mechanisms to overcome the effects of the drug. Common mechanisms include:
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene at residues such as Y96, H95, and R68, which are located in the switch-II region where the inhibitor binds. These mutations can prevent the inhibitor from binding effectively.[1]
-
KRAS G12C Amplification: The cancer cells may increase the number of copies of the KRAS G12C gene, leading to higher levels of the mutant protein that can overcome the inhibitor concentration.[1]
-
-
Off-Target Resistance (Bypass Mechanisms):
-
Activation of Alternative Signaling Pathways: The cells can activate other signaling pathways to bypass the blocked KRAS pathway. This often involves the amplification or mutation of other oncogenes like NRAS, BRAF, or MET.[1][3]
-
Reactivation of Wild-Type RAS: Upstream signals can lead to the activation of wild-type RAS isoforms, which can then reactivate downstream signaling.[4]
-
Loss of Tumor Suppressor Genes: Loss-of-function mutations in tumor suppressor genes like PTEN can contribute to resistance.[3]
-
Q3: We are seeing paradoxical activation of the MAPK pathway (increased p-ERK levels) after treating cells with inhibitor 61. Why would an inhibitor cause pathway activation?
A3: Paradoxical activation of the MAPK pathway is a known phenomenon with some targeted therapies. In the context of KRAS G12C inhibitors, this can be due to:
-
Feedback Loops: Inhibition of a component in a signaling pathway can sometimes disrupt negative feedback loops, leading to the hyperactivation of other parts of the pathway. For instance, inhibition of KRAS G12C can lead to the release of feedback inhibition on upstream components like SOS1, promoting the activation of wild-type RAS and subsequent ERK signaling.[5]
-
Dimerization: Wild-type KRAS can dimerize with mutant KRAS.[2] Inhibition of the mutant protein might alter this dimerization in a way that paradoxically promotes signaling through the wild-type counterpart.
Q4: Are there any known off-target effects of KRAS G12C inhibitors that could explain unexpected cellular phenotypes?
A4: While KRAS G12C inhibitors are designed to be highly selective, off-target effects can occur. The covalent nature of these inhibitors means they can potentially bind to other proteins with reactive cysteine residues.[5] Global proteomic analyses are used to identify such off-target interactions.[5] If you observe unexpected phenotypes, it is worth considering the possibility of off-target effects and consulting the literature for known off-target profiles of the specific inhibitor you are using.
Troubleshooting Guides
Problem 1: No or Low Efficacy in a KRAS G12C Mutant Cell Line
| Possible Cause | Suggested Troubleshooting Steps |
| Cell line is not KRAS-dependent | 1. Verify KRAS G12C mutation status using sequencing. 2. Assess KRAS dependency using siRNA or shRNA to knockdown KRAS G12C and observe the effect on cell viability. 3. Profile the cell line for co-occurring mutations in other key cancer genes (e.g., EGFR, BRAF, PIK3CA) using next-generation sequencing (NGS). |
| Feedback reactivation of MAPK signaling | 1. Perform Western blot analysis to check the phosphorylation status of upstream (e.g., EGFR, MET) and downstream (e.g., MEK, ERK) signaling proteins after inhibitor treatment. An increase in p-EGFR or p-ERK would suggest feedback activation. 2. Test combination therapies with inhibitors of the reactivated pathway (e.g., EGFR inhibitors like cetuximab, or MET inhibitors like crizotinib).[1] |
| Suboptimal experimental conditions | 1. Confirm inhibitor concentration and stability. 2. Optimize treatment duration. 3. Ensure proper cell culture conditions. |
Problem 2: Development of Acquired Resistance
| Possible Cause | Suggested Troubleshooting Steps |
| On-target resistance (secondary KRAS mutations) | 1. Sequence the KRAS gene in the resistant cells to identify potential secondary mutations in the switch-II pocket. 2. Consider switching to a different KRAS G12C inhibitor that may have a different binding mode and could overcome the resistance mutation. |
| Bypass signaling pathway activation | 1. Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways in resistant cells compared to sensitive cells. 2. Validate activated pathways using Western blotting for key phosphorylated proteins (e.g., p-MET, p-AKT). 3. Test combination therapies targeting the identified bypass pathway (e.g., with a PI3K or MET inhibitor).[1] |
| Histological transformation | 1. Perform histological analysis of resistant tumors to check for changes in cell morphology, such as epithelial-to-mesenchymal transition (EMT) or transformation to a different cell type (e.g., adeno-to-squamous).[3] |
Quantitative Data Summary
The following tables summarize clinical trial data for several KRAS G12C inhibitors, which can serve as a benchmark for expected efficacy.
Table 1: Efficacy of Sotorasib in NSCLC
| Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase II) | 126 | 37.1%[6] | 6.8 months[6][7] | 12.5 months[6][8][7] |
| CodeBreaK 200 (Phase III) | - | - | 5.6 months | No improvement over docetaxel[9] |
Table 2: Efficacy of Adagrasib in NSCLC
| Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRYSTAL-1 (Phase I/II) | 116 | 42.9%[6][7] | 6.5 months[6] | 12.6 months[6][10] |
Table 3: Efficacy of Other Investigational KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) |
| Divarasib (GDC-6036) | Phase I | 53.4%[10] |
| Garsorasib (D-1553) | Phase I | 40.5%[10] |
| IBI-351 (GFH925) | Phase I/II | 61.2% |
| JDQ443 | KontRASt-01 (Phase Ib/II) | - |
| JAB-21822 | Phase I/II | - |
Experimental Protocols
Western Blotting for MAPK Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of KRAS, MEK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Lysis and Luminescence Reading:
-
Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated controls and plot a dose-response curve to determine the IC50 value.
-
Next-Generation Sequencing (NGS) for Resistance Mutation Identification
-
Sample Preparation:
-
Extract genomic DNA from both sensitive and resistant cell populations.
-
-
Library Preparation:
-
Prepare sequencing libraries using a commercially available kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Amplify the libraries by PCR.
-
-
Targeted Sequencing:
-
Use a targeted gene panel that includes KRAS and other key cancer-related genes to enrich for the regions of interest.
-
-
Sequencing:
-
Sequence the enriched libraries on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions, copy number variations).
-
Compare the variant profiles of the resistant and sensitive cells to identify mutations that have emerged in the resistant population.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: Overview of on-target and off-target mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: A logical workflow for troubleshooting unexpected results from KRAS G12C inhibitor experiments.
References
- 1. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
- 8. Mixed response to the first‐line treatment of KRAS G12C inhibitor, sotorasib, in non‐small cell lung cancer: A brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in KRAS G12C Inhibitor 61 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the KRAS G12C inhibitor 61.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What are the potential reasons for this?
A1: Variability in IC50 values is expected and can be attributed to several factors:
-
Genetic Context and Co-mutations: The genetic background of each cell line is a primary driver of differential sensitivity. Co-occurring mutations in other tumor suppressor genes or oncogenes can modulate the dependence on the KRAS G12C-driven signaling pathway. For instance, mutations in genes like TP53, STK11/LKB1, and KEAP1 are known to influence the efficacy of KRAS G12C inhibitors.[1][2] Alterations in these genes can activate parallel signaling pathways that promote cell survival, thereby reducing the cell's reliance on the KRAS pathway and increasing resistance to its inhibition.
-
Cell Line-Specific Gene Expression: Different cell lines, even from the same cancer type, can have vastly different gene and protein expression profiles.[3][4] This includes varying levels of the KRAS G12C protein itself, as well as upstream and downstream signaling components. For example, differential expression of receptor tyrosine kinases (RTKs) can lead to feedback reactivation of the MAPK pathway, diminishing the inhibitor's effect.
-
Experimental Conditions: Minor variations in experimental protocols can lead to significant differences in results. Factors such as cell passage number, seeding density, serum concentration in the media, and the specific assay used for determining cell viability can all contribute to variability.[5] Long-term culturing of cell lines can also lead to genetic drift and the selection of subclones with altered drug sensitivity.[3][6]
Q2: Our Western blot results for phospho-ERK (p-ERK) inhibition by inhibitor 61 are inconsistent. What could be the cause?
A2: Inconsistent p-ERK results can stem from both biological and technical factors:
-
Feedback Mechanisms: Inhibition of KRAS G12C can trigger feedback loops that reactivate the MAPK pathway. This can lead to a transient or incomplete suppression of p-ERK. The timing of cell lysis after inhibitor treatment is therefore critical for observing the maximal inhibitory effect.
-
Cellular State: The activation state of the KRAS pathway can be influenced by cell confluence and serum stimulation. It is crucial to maintain consistent cell culture conditions, including serum starvation prior to inhibitor treatment and stimulation, to achieve reproducible results.
-
Technical Execution: Western blotting is a technique with multiple steps where variability can be introduced. Key areas to control for consistency include:
-
Protein extraction: Inefficient lysis and protein degradation can affect the quality of the sample.
-
Protein quantification: Inaccurate protein measurement will lead to unequal loading.
-
Antibody quality: The specificity and affinity of the primary antibodies for p-ERK and total ERK are critical.
-
Transfer efficiency: Incomplete transfer of proteins to the membrane can result in weak or absent signals.
-
Washing and incubation times: Deviations from the optimized protocol can lead to high background or weak signals.
-
Q3: We are struggling with the reproducibility of our cell viability assays. What are the best practices to ensure consistent results?
A3: To improve the reproducibility of cell viability assays, consider the following:
-
Standardize Cell Culture Conditions:
-
Use a consistent cell passage number and avoid using cells that have been in continuous culture for extended periods.[3]
-
Standardize seeding density, as this can affect cell growth rates and drug response.
-
Use the same batch of serum and other media components for a set of experiments.
-
-
Optimize Assay Protocol:
-
Ensure a uniform distribution of cells in each well of the microplate.
-
Optimize the incubation time with the inhibitor to capture the desired biological effect.
-
Use a validated and appropriate cell viability reagent and ensure proper mixing and incubation before reading the results.
-
-
Implement Quality Control Measures:
-
Include positive and negative controls in every experiment.
-
Run experiments in biological and technical replicates.
-
Regularly test for mycoplasma contamination, which can significantly alter cell behavior and drug response.
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Observed Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments. | Inconsistent cell passage number or seeding density. | Maintain a consistent cell passage range and standardize the number of cells seeded per well. |
| Different batches of serum or media supplements. | Use the same lot of reagents for a series of experiments. | |
| Fluctuation in incubator conditions (CO2, temperature). | Regularly calibrate and monitor incubator settings. | |
| IC50 value is significantly higher than expected. | Presence of resistant subclones in the cell population. | Perform single-cell cloning to isolate and test sensitive populations. Sequence key genes to check for resistance mutations. |
| Inactive inhibitor compound. | Verify the integrity and concentration of the inhibitor stock solution. | |
| IC50 value is significantly lower than expected. | Error in inhibitor dilution. | Prepare fresh dilutions for each experiment and verify concentrations. |
| Cells are in a slow-growing or unhealthy state. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Guide 2: Western Blot Troubleshooting for p-ERK
| Observed Issue | Potential Cause | Recommended Action |
| Weak or no p-ERK signal. | Insufficient stimulation or incorrect timing of lysis. | Optimize the duration and concentration of the stimulating agent (e.g., EGF) and the time point for cell lysis after inhibitor treatment. |
| Inactive primary antibody. | Use a new, validated antibody and optimize the antibody concentration. | |
| Low protein concentration. | Ensure adequate protein loading (typically 20-30 µg per lane). | |
| High background. | Insufficient blocking or washing. | Increase blocking time and use a gentle wash buffer (e.g., TBS-T). |
| Primary antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. | |
| Inconsistent band intensities between replicates. | Unequal protein loading. | Carefully perform protein quantification and use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Bubbles or imperfections during gel transfer. | Ensure complete contact between the gel and the membrane during transfer. |
Data Presentation
Table 1: Comparative IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | Inhibitor 61 | 9 | [7][8] |
| NCI-H358 | Lung | MRTX-1257 | 0.1 - 356 | [9][10][11] |
| NCI-H358 | Lung | AMG-510 (Sotorasib) | 0.3 - 2534 | [9][10][11] |
| SW1573 | Lung | Sotorasib | >1000 | [12] |
| H23 | Lung | Sotorasib | ~100 | [12] |
| Various | Lung | MRTX849 (Adagrasib) | 10 - 973 (2D) | [13] |
| Various | Lung | MRTX849 (Adagrasib) | 0.2 - 1042 (3D) | [13] |
Note: IC50 values can vary based on the specific assay conditions and the dimensionality of the cell culture (2D vs. 3D).
Table 2: Frequency of Key Co-mutations in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Co-mutation | Frequency in KRAS G12C NSCLC | Impact on Inhibitor Efficacy | Reference |
| TP53 | ~45.7% | Variable / No significant association with clinical outcomes in some studies. | [1] |
| STK11/LKB1 | ~20-40% | Associated with resistance/inferior clinical outcomes. | [1] |
| KEAP1 | ~20% | Associated with inferior clinical outcomes. | [1][2] |
| CDKN2A | ~20% | Associated with inferior clinical outcomes. | [1][2] |
| Other KRAS mutations | Up to 8% | Can confer resistance. | [14][15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using SRB or MTT)
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement (SRB Assay Example):
-
Gently remove the media.
-
Fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours.
-
Pre-treat cells with this compound or vehicle for the desired time (e.g., 1-4 hours).
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes).
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (e.g., 10% or 12%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[16]
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBS-T) for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for Total ERK and Loading Control):
-
After imaging for p-ERK, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Probe with a primary antibody against total ERK1/2 and subsequently with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A logical troubleshooting workflow for addressing variability in experimental results.
References
- 1. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fondazionebonadonna.org [fondazionebonadonna.org]
- 3. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 4. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 5. Dissecting Variability in Responses to Cancer Chemotherapy Through Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Concomitant KRAS mutations attenuate sensitivity of non-small cell lung cancer cells to KRAS G12C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
strategies to enhance KRAS G12C inhibitor 61 potency
Welcome to the technical support center for KRAS G12C Inhibitor 61. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance the potency of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing limited potency of this compound in our cell-based assays. What are the potential causes and solutions?
A1: Limited potency can stem from several factors. A primary cause is the development of resistance, which can be either intrinsic or acquired.[1]
-
On-target resistance: This can occur through secondary mutations in the KRAS gene itself (e.g., at codons 12, 68, 95, and 96), which can prevent the inhibitor from binding effectively.[2]
-
Off-target resistance: Cancer cells can activate alternative signaling pathways to bypass the inhibition of KRAS G12C.[3] Common bypass mechanisms include:
-
MAPK pathway reactivation: Feedback activation of upstream or downstream components of the MAPK pathway is a frequent resistance mechanism.[4]
-
PI3K/AKT/mTOR pathway activation: Increased signaling through the PI3K/AKT/mTOR pathway can also confer resistance.[4][5]
-
Receptor Tyrosine Kinase (RTK) activation: Upregulation of RTKs such as EGFR, HER2, and FGFR can reactivate downstream signaling.[4][6]
-
Troubleshooting Steps:
-
Sequence KRAS: Analyze the KRAS gene in your resistant cell lines to check for secondary mutations.
-
Phospho-protein analysis: Use western blotting or phospho-proteomics to assess the activation status of key nodes in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-S6) pathways.
-
Evaluate RTK activation: Assess the expression and phosphorylation levels of relevant RTKs.
Q2: What combination strategies can we employ to enhance the potency of this compound?
A2: Combination therapy is a key strategy to overcome resistance and improve the efficacy of KRAS G12C inhibitors.[7][8] The choice of combination agent depends on the specific resistance mechanism identified.
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS. Combining a SHP2 inhibitor can prevent the reactivation of the RAS pathway.[8][9]
-
EGFR Inhibitors: In colorectal cancer, feedback activation of EGFR is a common resistance mechanism. Combining with an EGFR inhibitor like cetuximab has shown promise.[8][10]
-
MEK Inhibitors: Direct inhibition of downstream effectors like MEK can be effective, although feedback reactivation of the pathway should be monitored.[5][6][8]
-
PI3K/mTOR Inhibitors: If the PI3K/AKT/mTOR pathway is activated, combining with inhibitors of PI3K or mTOR can restore sensitivity.[5][11]
-
CDK4/6 Inhibitors: Targeting cell cycle progression with CDK4/6 inhibitors can be a synergistic approach.[7][8]
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to this compound
This guide outlines a workflow to identify the mechanism of acquired resistance in a cell line model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of KRAS G12C inhibitor 61 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel KRAS G12C inhibitor, designated as Inhibitor 61, in animal studies. The information provided is based on the established knowledge of the KRAS G12C inhibitor class of compounds and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C Inhibitor 61?
A1: this compound is an allele-specific inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This binding traps the KRAS protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][3]
Q2: What are the expected on-target and off-target toxicities of Inhibitor 61 in animal models?
A2: While specific data for Inhibitor 61 is not publicly available, toxicities observed with other KRAS G12C inhibitors like sotorasib and adagrasib can be anticipated. On-target toxicities may arise from the inhibition of KRAS G12C in normal tissues where the mutation may be present at low levels or from modulation of the immune system.[4] Off-target toxicities could result from the covalent modification of other cysteine-containing proteins.[1] Common adverse events observed in preclinical and clinical studies of this class of inhibitors include gastrointestinal issues (diarrhea, nausea, vomiting), hepatotoxicity (elevated liver enzymes), and potential nephrotoxicity.[5]
Q3: How can I monitor for and manage potential hepatotoxicity in my animal studies?
A3: Regular monitoring of liver function is crucial. This includes weekly or bi-weekly blood collection for analysis of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation (e.g., >3-5 times the upper limit of normal) may necessitate a dose reduction or temporary discontinuation of Inhibitor 61. Histopathological analysis of liver tissue at the end of the study is also essential to assess for any cellular damage.
Q4: Are there strategies to mitigate the gastrointestinal side effects observed with KRAS G12C inhibitors?
A4: Supportive care can be implemented to manage gastrointestinal toxicities. For diarrhea, ensure animals have adequate hydration. Anti-diarrheal agents may be considered, but their impact on the absorption and metabolism of Inhibitor 61 should be evaluated. For nausea and vomiting, which can lead to weight loss, providing highly palatable and easily digestible food can be beneficial. Monitoring animal weight and food intake daily is recommended.
Q5: What are the known mechanisms of resistance to KRAS G12C inhibitors that might be observed in my long-term animal studies?
A5: Resistance to KRAS G12C inhibitors can emerge through various mechanisms. These include secondary mutations in the KRAS gene that prevent drug binding, amplification of the KRAS G12C allele, or activation of bypass signaling pathways that reactivate MAPK signaling downstream of KRAS.[3][6][7] One common mechanism is the feedback activation of upstream receptor tyrosine kinases (RTKs), which can reactivate wild-type RAS.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Verify dose calculations and the concentration of the dosing solution. - Ensure the formulation is stable and homogenous. Check for precipitation. - Review the vehicle used for administration; it may have its own toxicity. |
| Off-Target Effects | - Perform a literature search for known off-target effects of similar covalent cysteine inhibitors. - Consider reducing the dose or exploring a different dosing schedule (e.g., intermittent vs. continuous). |
| Animal Model Sensitivity | - The specific strain or species of the animal model may be more sensitive to the inhibitor. - Conduct a dose-range-finding study with a wider range of doses to establish the maximum tolerated dose (MTD) in your specific model. |
| Pharmacokinetic Issues | - Unexpectedly high drug exposure could lead to toxicity. - Perform pharmacokinetic analysis to determine the Cmax, AUC, and half-life of Inhibitor 61 in your animal model. |
Issue 2: Lack of Efficacy or Tumor Response
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Exposure | - Increase the dose of Inhibitor 61 up to the MTD. - Analyze drug concentration in plasma and tumor tissue to ensure adequate exposure. |
| Primary Resistance of the Tumor Model | - Confirm the KRAS G12C mutation status of your cell line or patient-derived xenograft (PDX) model. - Investigate potential co-occurring mutations that could confer primary resistance.[10] |
| Development of Acquired Resistance | - For long-term studies, tumors may develop resistance. - Collect tumor samples at the end of the study for genomic and proteomic analysis to identify resistance mechanisms. |
| Suboptimal Target Engagement | - Assess the level of KRAS G12C inhibition in tumor tissue. This can be done by measuring the levels of downstream effectors like phosphorylated ERK (pERK). |
Quantitative Data Summary
The following tables summarize the common treatment-related adverse events (TRAEs) observed with the approved KRAS G12C inhibitors sotorasib and adagrasib, which can serve as a reference for what might be expected with Inhibitor 61.
Table 1: Common Treatment-Related Adverse Events with Sotorasib [11][12]
| Adverse Event | Any Grade Incidence (%) | Grade 3 or Higher Incidence (%) |
| Diarrhea | 30 | <5 |
| Nausea | <20 | <2 |
| Elevated ALT | 18 | ~5 |
| Elevated AST | 18 | ~5 |
| Fatigue | <20 | <3 |
Table 2: Common Treatment-Related Adverse Events with Adagrasib [5][13]
| Adverse Event | Any Grade Incidence (%) | Grade 3 or Higher Incidence (%) |
| Nausea | >50 | ~3 |
| Diarrhea | >50 | ~5 |
| Vomiting | >40 | <3 |
| Fatigue | >30 | ~7 |
| Elevated ALT | >20 | ~8 |
| Elevated AST | >20 | ~6 |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or athymic nude mice).
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-5 dose level groups of Inhibitor 61.
-
Dosing: Administer Inhibitor 61 and vehicle daily (or according to the planned schedule) for 14-28 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Measure food and water consumption 2-3 times per week.
-
Collect blood samples at baseline and at the end of the study (and optionally, intermittently) for complete blood count (CBC) and serum chemistry (including ALT, AST, creatinine, BUN).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, and collect major organs (liver, kidney, spleen, gastrointestinal tract, etc.) for histopathological analysis.
Protocol 2: Assessment of Target Engagement and Pharmacodynamics
-
Animal Model: Use a relevant tumor model (e.g., xenograft or PDX) harboring the KRAS G12C mutation.
-
Treatment: Treat tumor-bearing animals with Inhibitor 61 at a tolerated dose.
-
Sample Collection: Collect tumor and plasma samples at various time points after the last dose (e.g., 2, 8, 24 hours).
-
Pharmacokinetic Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of Inhibitor 61.
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates.
-
Perform Western blotting or ELISA to measure the levels of total KRAS, and the phosphorylation status of downstream signaling proteins such as MEK, ERK, AKT, and S6. A reduction in the phosphorylated forms of these proteins indicates target engagement.
-
Visualizations
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KRAS Inhibitor Reduces Progression Risk in Pretreated Lung Cancer | MedPage Today [medpagetoday.com]
Validation & Comparative
Unveiling the Specificity of KRAS G12C Inhibitor 61: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational KRAS G12C inhibitor 61 with leading clinical-stage and approved inhibitors. The following analysis is based on publicly available preclinical data, highlighting key differences in biochemical and cellular activity.
The landscape of targeted therapies for KRAS-mutant cancers has been revolutionized by the advent of covalent inhibitors targeting the G12C mutation. While sotorasib (AMG 510) and adagrasib (MRTX849) have received regulatory approval, a pipeline of next-generation inhibitors, including the potent divarasib (GDC-6036), is rapidly advancing. This guide focuses on validating the specificity of a research compound, this compound, by comparing its performance against these established benchmarks.
Biochemical Potency: Targeting the Switch-II Pocket
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state. A key in vitro assay to determine the potency of these inhibitors is the coupled nucleotide exchange assay, which measures the inhibition of SOS1-mediated exchange of GDP for GTP.
While a precise IC50 value for inhibitor 61 in a coupled nucleotide exchange assay is not publicly available, patent literature indicates an IC50 in the range of 0.1 to 1 µM.[1] In comparison, sotorasib and adagrasib have demonstrated more potent activity in similar assays. For instance, one study reported an IC50 of 1.2-1.3 µM for sotorasib against wild-type HRAS and NRAS in a nucleotide exchange assay, while adagrasib showed no inhibition at concentrations up to 10 µM, highlighting its higher specificity for KRAS.[2] Divarasib has been reported to be 5 to 20 times more potent than sotorasib and adagrasib in preclinical studies.[3]
Table 1: Biochemical Activity of KRAS G12C Inhibitors
| Inhibitor | Coupled Nucleotide Exchange Assay IC50 | Source |
| Inhibitor 61 | 0.1 - 1 µM | Patent WO2019051291[1] |
| Sotorasib | ~1.2-1.3 µM (against WT HRAS/NRAS) | ResearchGate Publication[2] |
| Adagrasib | >10 µM (against WT HRAS/NRAS) | ResearchGate Publication[2] |
| Divarasib | Reported to be 5-20x more potent than sotorasib and adagrasib | PubMed[3] |
Note: Direct comparison is limited as data is from different sources and assays may have variations in conditions.
Cellular Activity: Inhibition of Downstream Signaling
The efficacy of KRAS G12C inhibitors is ultimately determined by their ability to suppress downstream signaling pathways, primarily the MAPK pathway. A common method to assess this is by measuring the phosphorylation of ERK (p-ERK), a key kinase in this cascade.
This compound has demonstrated potent inhibition of p-ERK in the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2, with a reported IC50 of 9 nM.[1] This indicates strong cellular activity. For comparison, sotorasib has also been shown to reduce p-ERK levels in MIA PaCa-2 cells in a dose-dependent manner.[4] While a head-to-head comparison in the same study is unavailable, both inhibitors demonstrate the ability to effectively block this critical downstream effector. Adagrasib has also shown potent inhibition of p-ERK in KRAS G12C mutant cell lines.
Table 2: Cellular Activity of KRAS G12C Inhibitors in MIA PaCa-2 Cells
| Inhibitor | p-ERK Inhibition IC50 | Source |
| Inhibitor 61 | 9 nM | Patent WO2019051291[1] |
| Sotorasib | Dose-dependent reduction | NIH[4] |
| Adagrasib | Potent inhibition (specific IC50 in MIA PaCa-2 not detailed in provided snippets) | N/A |
| Divarasib | Reported to be highly potent in cellular assays | N/A |
Note: Data for sotorasib is qualitative from the provided search results. Direct comparison requires data from the same experimental setup.
Experimental Protocols
To ensure transparency and reproducibility, the general methodologies for the key assays cited are outlined below.
Coupled Nucleotide Exchange Assay (General Protocol)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is facilitated by the guanine nucleotide exchange factor SOS1.
-
Protein Preparation: Recombinant, purified KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).
-
Inhibitor Incubation: The GDP-loaded KRAS G12C is incubated with varying concentrations of the test inhibitor.
-
Initiation of Exchange Reaction: The exchange reaction is initiated by the addition of a molar excess of unlabeled GTP and the catalytic domain of SOS1.
-
Signal Detection: The decrease in fluorescence signal, corresponding to the displacement of the fluorescent GDP by the unlabeled GTP, is monitored over time using a microplate reader. The rate of this decrease is indicative of the nucleotide exchange activity.
-
Data Analysis: The IC50 value is calculated by plotting the rate of nucleotide exchange against the inhibitor concentration and fitting the data to a dose-response curve.
Phospho-ERK (p-ERK) Western Blot Assay (General Protocol)
This assay quantifies the levels of phosphorylated ERK in cells treated with a KRAS G12C inhibitor, providing a measure of the inhibitor's ability to block downstream signaling.
-
Cell Culture and Treatment: KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) are seeded in culture plates and allowed to adhere. The cells are then treated with a range of concentrations of the test inhibitor for a specified period.
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.
-
Signal Detection: The signal is visualized using a chemiluminescent substrate and captured using an imaging system.
-
Normalization and Quantification: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total ERK. The intensity of the p-ERK bands is quantified and normalized to the total ERK bands.
-
Data Analysis: The percentage of p-ERK inhibition is calculated for each inhibitor concentration relative to the untreated control, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated.
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 61.
Caption: Workflow for biochemical and cellular validation of this compound.
Conclusion
Based on the available data, this compound demonstrates potent cellular activity in inhibiting the downstream MAPK signaling pathway, with a p-ERK inhibition IC50 of 9 nM in MIA PaCa-2 cells.[1] Its biochemical potency, as indicated by the coupled nucleotide exchange assay, appears to be in the sub-micromolar to low micromolar range. While this suggests a promising profile, direct, side-by-side comparisons with clinically advanced inhibitors like sotorasib, adagrasib, and divarasib under identical experimental conditions are necessary for a definitive assessment of its relative specificity and potency. Further studies, including broader cell line screening, off-target profiling, and in vivo efficacy models, will be crucial to fully validate the therapeutic potential of this compound.
References
Preclinical Comparison: KRAS G12C Inhibitor 61 vs. Adagrasib (MRTX849)
This guide provides a comparative overview of the preclinical data for two KRAS G12C inhibitors: compound 61 and adagrasib (formerly MRTX849). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of these targeted therapies. While extensive preclinical data is publicly available for adagrasib, information regarding inhibitor 61 is limited.
Mechanism of Action
Both adagrasib and presumably inhibitor 61 are covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[1][2][3]
KRAS Signaling Pathway
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
Comparative Analysis of KRAS G12C Inhibitors in Pancreatic Cancer Models
A Guide for Researchers and Drug Development Professionals
The discovery of activating mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene as a primary driver in over 90% of pancreatic ductal adenocarcinomas (PDAC) has long positioned it as a critical therapeutic target.[1][2][3][4] While historically considered "undruggable," the development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough in precision oncology.[1][5]
Although the KRAS G12C mutation is present in only about 1-3% of PDAC cases, the clinical validation of inhibitors for this subtype provides a crucial proof-of-concept for targeting KRAS in pancreatic cancer.[3][6][7][8] The most prevalent mutations in PDAC are G12D, G12V, and G12R.[8] This guide provides a comparative analysis of key KRAS G12C inhibitors—sotorasib, adagrasib, and the newer divarasib—focusing on their performance in pancreatic cancer models, supported by available preclinical and clinical data.
The KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in cellular signaling.[8] In its active, GTP-bound state, it triggers multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.[3][8] Mutations like G12C lock the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[6] KRAS G12C inhibitors work by covalently binding to the cysteine residue of the mutated protein, trapping it in its inactive, GDP-bound state.[9][10]
Performance Data of KRAS G12C Inhibitors
The efficacy of KRAS G12C inhibitors has been evaluated in both preclinical models and clinical trials involving patients with pancreatic cancer. While cross-trial comparisons should be interpreted with caution, the available data provide valuable insights into their relative performance.[11]
Table 1: Clinical Trial Efficacy in KRAS G12C-Mutant Pancreatic Cancer
| Inhibitor | Trial Name | No. of PDAC Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK100 | 38 | 21%[8][10][12] | 84%[9][12] | 4.0 months[9][12] | 6.9 months[9][12] |
| Adagrasib | KRYSTAL-1 | 21 | 33.3%[10][13] | 100%[9] | 5.4 months[10][13] | 8.0 months[10][13] |
| Divarasib | Phase I | 7 | 43% (3 of 7 patients)[14] | 100% (Stable Disease in 4 of 7)[14] | Not Reported | Not Reported |
Table 2: Preclinical Potency and Selectivity
| Inhibitor | Key Findings in Preclinical Models |
| Sotorasib | Inhibits ERK phosphorylation, leading to tumor regression in KRAS G12C mouse models.[12] Efficacy is enhanced in combination with PAK4 inhibitors.[15] |
| Adagrasib | Demonstrates promising efficacy in preclinical studies.[16] Synergizes with PAK4 inhibitors in PDAC models.[15] |
| Divarasib | Reported to be 5-20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[11][17] Achieves complete tumor growth inhibition in multiple KRAS G12C xenograft models.[17] |
| JDQ443 | Shows antitumor activity in a MIA PaCa-2 (PDAC) cell-derived xenograft model.[18] |
Experimental Methodologies
The evaluation of these inhibitors relies on a standardized set of preclinical experiments designed to assess efficacy, mechanism of action, and potential for combination therapies.
Typical Experimental Workflow for Preclinical Evaluation
Key Experimental Protocols
-
Cell Viability and Clonogenic Assays:
-
Objective: To determine the inhibitor's effect on cancer cell proliferation and survival.
-
Method: Pancreatic cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2) are cultured. Cells are treated with varying concentrations of the inhibitor. Cell viability is measured using reagents like MTT or CellTiter-Glo®. For clonogenic assays, cells are seeded at low density and treated with the inhibitor, after which colonies are stained and counted to assess long-term survival.[15]
-
-
Western Blot Analysis:
-
Objective: To confirm that the inhibitor is blocking the intended signaling pathway.
-
Method: KRAS G12C mutant cells are treated with the inhibitor for a specified time. Cell lysates are collected, and proteins are separated by gel electrophoresis. Antibodies specific to phosphorylated ERK (pERK) and total ERK are used to detect changes in pathway activity. A reduction in the pERK/total ERK ratio indicates successful target engagement.[15]
-
-
Cell Line-Derived Xenograft (CDX) Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously injected with a suspension of human pancreatic cancer cells (e.g., MIA PaCa-2).[18] Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.[19] The inhibitor is administered orally at defined doses and schedules. Tumor volume is measured regularly to calculate Tumor Growth Inhibition (TGI).[18][19]
-
Resistance and Future Directions
A significant challenge with KRAS G12C inhibitors is the development of intrinsic or acquired resistance.[9][15] Most resistance mechanisms ultimately lead to the reactivation of ERK/MAPK signaling.[10] This has prompted research into combination therapies. Preclinical studies have shown that combining KRAS G12C inhibitors with inhibitors of other pathway components, such as SHP2 or SOS1, can lead to synergistic anti-tumor effects and potentially overcome resistance.[4][5][9][20]
Conclusion
The development of KRAS G12C inhibitors represents a major advancement for a subset of pancreatic cancer patients. Clinical data suggest that adagrasib and the next-generation divarasib may offer improved response rates compared to sotorasib in this population. Preclinically, divarasib demonstrates superior potency and selectivity. However, given the low frequency of the G12C mutation in PDAC, the broader challenge remains to develop effective inhibitors for the more common KRAS mutations like G12D and G12V. The insights gained from the G12C-targeted agents are invaluable, paving the way for novel combination strategies and next-generation pan-KRAS or mutant-specific inhibitors that hold the potential to benefit a larger proportion of patients with this devastating disease.
References
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. mbexc.de [mbexc.de]
- 5. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 6. pancreatic.org [pancreatic.org]
- 7. Overcoming Resistance to KRAS G12C Inhibitors in Pancreatic and Colorectal Cancers - The ASCO Post [ascopost.com]
- 8. Targeting KRAS in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting KRAS in Pancreatic Ductal Adenocarcinoma: The Long Road to Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 17. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Novel KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a paradigm shift in the treatment of various cancers. With the first-generation inhibitors, sotorasib and adagrasib, paving the way, a new wave of novel inhibitors is emerging with promises of enhanced potency, selectivity, and improved pharmacological properties. This guide provides an objective in vitro comparison of these next-generation KRAS G12C inhibitors, focusing on key performance metrics and providing supporting experimental data to aid in research and development decisions.
In Vitro Performance Metrics of Novel KRAS G12C Inhibitors
The following tables summarize the in vitro potency of novel KRAS G12C inhibitors in comparison to the benchmark inhibitors, sotorasib and adagrasib. The data is presented for key assays that are critical in evaluating the efficacy of these targeted therapies.
Table 1: Cell Viability (IC50, nM)
| Cell Line | Sotorasib | Adagrasib | Divarasib | Glecirasib |
| NCI-H358 (NSCLC) | ~6 - 81.8 | 10 - 973 | Sub-nanomolar | 23 |
| MIA PaCa-2 (Pancreatic) | ~9 | 10 - 973 | Sub-nanomolar | - |
| NCI-H23 (NSCLC) | 690.4 | 10 - 973 | Sub-nanomolar | - |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a summary from multiple sources for comparative purposes.
Table 2: p-ERK Inhibition (IC50, nM)
| Cell Line | Sotorasib | Adagrasib | Divarasib | Glecirasib |
| NCI-H358 (NSCLC) | - | Single-digit nM | - | 7.3 |
| MIA PaCa-2 (Pancreatic) | - | Single-digit nM | - | - |
Table 3: Biochemical Assay - SOS1-mediated Nucleotide Exchange (IC50, nM)
| Assay | Sotorasib | Adagrasib | Divarasib | Glecirasib |
| GDP-KRAS G12C | - | - | <10 | 1.6 |
Preclinical studies have demonstrated that divarasib exhibits a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and is over 18,000-fold more selective for mutant G12C cell lines than wild-type cells.[1] In preclinical evaluations, divarasib was shown to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[2][3] Glecirasib has also shown potent anti-tumor activity in preclinical studies, with subnanomolar IC50 values against KRAS G12C mutant cell lines.[4] In a p-ERK inhibition assay in NCI-H358 cells, glecirasib demonstrated an IC50 of 7.3 nM and an IC50 of 23 nM for cell viability in the same cell line.[5] In a biochemical assay measuring SOS1-mediated guanine nucleotide exchange, glecirasib showed an IC50 of 1.6 nM.[5] Adagrasib has demonstrated IC50 values ranging from 10 to 973 nM in 2D cell culture and 0.2 to 1042 nM in 3D spheroid models of KRAS G12C-mutant cancer cell lines.[6] Sotorasib has been shown to potently inhibit cellular viability in NCI-H358 and MIA PaCa-2 cells with IC50 values of approximately 6 nM and 9 nM, respectively.[7]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The KRAS Signaling Pathway and Point of Intervention.
Caption: General Experimental Workflow for In Vitro Testing.
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. Specific details may need to be optimized for individual laboratory conditions and cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed KRAS G12C mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed KRAS G12C mutant cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of the KRAS G12C inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control to determine the extent of inhibition.
SOS1-mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a reaction facilitated by the guanine nucleotide exchange factor (GEF) SOS1.
-
Reaction Setup: In a 384-well plate, add GDP-loaded recombinant KRAS G12C protein.
-
Inhibitor Addition: Add the KRAS G12C inhibitor at various concentrations.
-
Initiation of Exchange: Add a mixture of SOS1 and a fluorescently labeled GTP analog (e.g., mant-GTP).
-
Fluorescence Reading: Monitor the increase in fluorescence over time, which corresponds to the binding of mant-GTP to KRAS G12C. The rate of this increase is indicative of the nucleotide exchange activity.
-
Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration to determine the IC50 value. A lower IC50 indicates a more potent inhibitor of nucleotide exchange.[9]
This guide provides a foundational in vitro comparison of novel KRAS G12C inhibitors. As the field rapidly evolves, continued head-to-head studies will be crucial for identifying the most promising candidates for clinical development.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. oncodaily.com [oncodaily.com]
- 5. Glecirasib (JAB-21822) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
The Synergistic Potential of KRAS G12C Inhibitors in Combination Cancer Therapy: A Comparative Guide
A focused look at the enhanced anti-cancer effects achieved by combining KRAS G12C inhibitors with other targeted agents, supported by preclinical and clinical data.
Introduction: The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy. To address this, researchers are actively exploring combination strategies to enhance the anti-tumor activity of KRAS G12C inhibitors and overcome resistance mechanisms. While specific public data on the synergistic effects of a compound referred to as "KRAS G12C inhibitor 61" is limited, this guide provides a comprehensive comparison of the synergistic effects of well-characterized KRAS G12C inhibitors, such as sotorasib and adagrasib, with other anticancer agents. The data presented here is intended for researchers, scientists, and drug development professionals to inform further investigation into these promising combination therapies.
I. Synergistic Combinations with KRAS G12C Inhibitors: A Data-Driven Comparison
Numerous studies have demonstrated that combining KRAS G12C inhibitors with agents targeting parallel or downstream signaling pathways can lead to synergistic anti-tumor effects. This section summarizes the quantitative data from key preclinical and clinical studies.
Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Inhibiting SHP2 can block feedback reactivation of this pathway, thereby enhancing the efficacy of KRAS G12C inhibitors.
Preclinical Data:
| KRAS G12C Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| Sotorasib | RMC-4550 (SHP2i) | NCI-H358 Xenograft | Enhanced inhibition of p-ERK and significantly enhanced anti-tumor activity compared to single agents.[1] | [1] |
| Adagrasib | TNO155 (SHP2i) | KRAS G12C-mutant models | Preclinical studies suggest that combining SHP2 inhibitors may enhance the effect of KRAS G12C inhibitors.[2] | [2] |
Clinical Data:
| KRAS G12C Inhibitor | Combination Agent | Trial Phase | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Sotorasib | RMC-4630 (SHP2i) | Phase 1b | KRAS G12C-mutant NSCLC (inhibitor-naïve) | 50% | 100% | [3][4] |
| Sotorasib | RMC-4630 (SHP2i) | Phase 1b | KRAS G12C-mutant NSCLC (all patients) | 27% | 64% | [3][4] |
Combination with EGFR Inhibitors
In colorectal cancer (CRC), inhibition of KRAS G12C can lead to a feedback activation of the epidermal growth factor receptor (EGFR) signaling pathway. Combining a KRAS G12C inhibitor with an EGFR inhibitor, such as cetuximab, can abrogate this resistance mechanism.
Clinical Data:
| KRAS G12C Inhibitor | Combination Agent | Trial Phase | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Adagrasib | Cetuximab | Phase 1/2 (KRYSTAL-1) | KRAS G12C-mutant mCRC | 34% - 46% | 6.9 months | 15.9 months | [5][6][7][8][9] |
Combination with MEK Inhibitors
MEK is a kinase downstream of RAS in the MAPK pathway. The rationale for combining KRAS G12C and MEK inhibitors is to achieve a more profound blockade of this critical signaling cascade.
Preclinical Data:
| KRAS G12C Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| Sotorasib | MEK inhibitor | CRC KRAS p.G12C PDX model | Enhanced anti-tumor activity observed.[1] | [1] |
| Selumetinib (MEKi) | Chemotherapy | KRAS G12C mouse model | MEK inhibition significantly increased chemotherapeutic efficacy and progression-free survival.[10] | [10] |
Combination with mTOR Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade that can be activated in KRAS-mutant cancers. Concurrent inhibition of KRAS G12C and mTOR may prevent compensatory signaling and enhance anti-tumor effects.
Preclinical Data:
| KRAS G12C Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| Sotorasib, Adagrasib, ARS-1620 | Everolimus (mTORi) | H23 (lung adenocarcinoma), Calu-1 (squamous cell carcinoma) | Synergistic effects observed with Combination Index (CI) values ranging from 0.278 to 0.717 in MTS and colony-forming assays.[9] | [9] |
| Sotorasib, Adagrasib | nab-Sirolimus (mTORi) | NCI-H2030, NCI-H2122 (NSCLC), UMUC3 (bladder cancer) xenografts | Greater tumor growth inhibition and higher tumor regression rates with the combination compared to single agents.[6] | [6] |
| Sotorasib | Metformin (indirect mTORi) | H23, A549 (KRAS-mutant lung cancer) | Synergistic enhancement of cytotoxicity and apoptosis induction.[3] | [3] |
Combination with Farnesyl-transferase Inhibitors
Farnesyl-transferase is an enzyme involved in the post-translational modification and activation of RAS proteins. Inhibiting this enzyme can interfere with RAS signaling and potentially synergize with direct KRAS G12C inhibition.
Preclinical Data:
| KRAS G12C Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| Adagrasib | KO-2806 (FTI) | KRAS G12C-mutant NSCLC cell line and PDX models | Markedly enhanced antitumor effects, with the combination leading to reduced ERK phosphorylation and mTOR signaling.[11] | [11] |
Combination with Immune Checkpoint Inhibitors
KRAS G12C inhibitors can remodel the tumor microenvironment, potentially increasing its susceptibility to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.
Clinical Data:
| KRAS G12C Inhibitor | Combination Agent | Trial Phase | Indication | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Sotorasib | Pembrolizumab or Atezolizumab | Phase 1b (CodeBreak 100/101) | Advanced KRAS p.G12C NSCLC | 29% (across all cohorts) | 15.7 months | [12][13][14] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the synergistic effects of KRAS G12C inhibitors in combination with other anticancer agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single agents and their combination on the metabolic activity and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor and the combination agent in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells. For combination studies, a matrix of concentrations of both drugs is typically used.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][15]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot for ERK Phosphorylation
Objective: To assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Protocol:
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor, the combination agent, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in combination with another anticancer agent in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, KRAS G12C inhibitor alone, combination agent alone, and the combination of both drugs).
-
Drug Administration: Administer the drugs to the mice according to the planned schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Endpoints: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors. The primary efficacy endpoints are typically tumor growth inhibition (TGI) and tumor regression.
-
Pharmacodynamic Analysis: Tumors can be collected at various time points for pharmacodynamic studies, such as Western blotting for p-ERK or immunohistochemistry, to confirm target engagement and pathway inhibition in vivo.
III. Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the synergistic combinations of KRAS G12C inhibitors.
Caption: Simplified KRAS signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating synergistic effects.
IV. Conclusion
The combination of KRAS G12C inhibitors with other targeted anticancer agents represents a promising strategy to enhance therapeutic efficacy and overcome resistance. The data summarized in this guide highlight the synergistic potential of combining KRAS G12C inhibitors with agents targeting the SHP2, EGFR, MEK, and mTOR pathways, as well as with immune checkpoint inhibitors and farnesyl-transferase inhibitors. The provided experimental protocols and diagrams offer a framework for researchers to further investigate these and other novel combination therapies. As our understanding of the complex signaling networks in KRAS-mutant cancers grows, so too will the opportunities for developing more effective and durable treatment strategies for patients.
References
- 1. aadibio.com [aadibio.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual inhibition of GTP-bound KRAS and mTOR in lung adenocarcinoma and squamous cell carcinoma harboring KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Lung Adenocarcinoma - everolimus + sotorasib - KRAS G12C - LARVOL VERI [veri.larvol.com]
- 8. Sorafenib and everolimus in patients with advanced solid tumors and KRAS‐mutated NSCLC: A phase I trial with early pharmacodynamic FDG‐PET assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Sotorasib Demonstrates Promising Antitumor Activity in Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. ilcn.org [ilcn.org]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Antitumor Activity of nab-Sirolimus in Combination With KRAS Inhibitors Sotorasib and Adagrasib in KRAS G12C Non-Small Cell Lung Cancer and Bladder Cancer Xenografts - AADI Bioscience [aadibio.com]
- 15. Adagrasib + Nab-Sirolimus for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in precision oncology. However, the emergence of drug resistance, both intrinsic and acquired, presents a substantial clinical challenge. This guide provides a comparative analysis of the cross-resistance profiles of KRAS G12C inhibitors, with a focus on the well-characterized agents sotorasib and adagrasib, to inform ongoing research and the development of next-generation therapies.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is multifaceted, arising from on-target alterations that prevent drug binding, or off-target mechanisms that reactivate downstream signaling pathways.[1][2][3][4][5][6][7][8][9][10] Understanding these mechanisms is critical for developing strategies to overcome resistance.
On-Target Resistance: Secondary KRAS Mutations
Secondary mutations in the KRAS gene are a common mechanism of acquired resistance. These mutations can interfere with the covalent binding of the inhibitor to the Cys12 residue or alter the conformation of the switch-II pocket, reducing drug affinity.[1][3][6][11]
Table 1: Key Secondary KRAS Mutations and their Impact on Inhibitor Sensitivity
| Mutation | Effect on Inhibitor Binding | Reported Sensitivity to Sotorasib | Reported Sensitivity to Adagrasib |
| G12D/R/V/W | Prevents specific binding to the G12C allele.[1][6][8] | Resistant | Resistant |
| G13D | Alters nucleotide exchange rate.[1][6][11] | Resistant | Sensitive[11] |
| Q61H | Impairs GTP hydrolysis.[6][8] | Resistant | Resistant |
| R68S | Affects switch-II pocket.[1][6][8][11] | Resistant | Resistant |
| H95D/Q/R | Affects switch-II pocket.[1][3][6][8][11] | Sensitive[11] | Resistant[11] |
| Y96C/D | Affects switch-II pocket.[1][3][8] | Resistant | Resistant |
| KRAS G12C Amplification | Increased target protein levels.[1][6][8] | Reduced Sensitivity | Reduced Sensitivity |
Note: Sensitivity and resistance can be cell-line dependent and require further clinical validation.
Off-Target Resistance: Bypass Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of KRAS G12C. This often involves the reactivation of the MAPK and PI3K/AKT pathways through various mechanisms.[1][2][4][7][12][13]
Table 2: Common Bypass Mechanisms Conferring Resistance to KRAS G12C Inhibitors
| Mechanism | Key Genes/Pathways Involved | Description |
| Receptor Tyrosine Kinase (RTK) Activation | EGFR, FGFR, MET[1][3][14] | Increased signaling from upstream receptors reactivates the MAPK and PI3K pathways.[1][2][15][16] |
| Activation of other RAS isoforms | NRAS, HRAS[2][8][15] | Wild-type RAS isoforms can be activated to restore downstream signaling.[2][15] |
| Downstream Mutations | BRAF, MEK1 (MAP2K1)[1][6][8] | Mutations in downstream effectors of the MAPK pathway render them constitutively active. |
| Loss of Tumor Suppressors | NF1, PTEN[1][6][8] | Loss of function of these negative regulators leads to hyperactivation of the MAPK and PI3K pathways. |
| Oncogenic Fusions | ALK, RET, BRAF, RAF1, FGFR3[1][6][8] | Gene fusions can lead to constitutive activation of kinase signaling. |
| Histologic Transformation | e.g., Adenocarcinoma to Squamous Cell Carcinoma[8] | A change in tumor cell lineage can reduce dependence on KRAS G12C signaling. |
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the core KRAS signaling pathway and the key points where resistance mechanisms emerge.
Caption: Simplified KRAS G12C signaling pathway.
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
Experimental Protocols for Evaluating Cross-Resistance
Standardized experimental workflows are essential for characterizing the cross-resistance profiles of novel KRAS G12C inhibitors.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 9. researchgate.net [researchgate.net]
- 10. the-kras-g12c-inhibitor-activity-and-resistance - Ask this paper | Bohrium [bohrium.com]
- 11. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Decoding Response: A Comparative Guide to Biomarkers for KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, understanding the predictive landscape of KRAS G12C inhibitors is paramount for advancing precision oncology. This guide provides a comprehensive comparison of key biomarkers that influence patient response to this class of targeted therapies, supported by experimental data and detailed methodologies.
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating solid tumors, particularly non-small cell lung cancer (NSCLC). However, clinical outcomes vary, underscoring the critical need for robust predictive biomarkers to guide patient selection and the development of combination strategies. This guide delves into the primary biomarkers and resistance mechanisms that dictate the efficacy of KRAS G12C inhibitors like sotorasib and adagrasib.
Co-mutations: Key Determinants of Innate and Acquired Resistance
Genomic co-alterations, particularly in tumor suppressor genes, have emerged as significant modifiers of response to KRAS G12C inhibitors. Concurrent mutations in genes such as TP53, STK11, KEAP1, SMARCA4, and CDKN2A are frequently associated with poorer clinical outcomes in patients with KRAS G12C-mutant NSCLC.[1][2][3][4][5]
A large-scale clinico-genomic analysis of 424 NSCLC patients treated with KRAS G12C inhibitors revealed that co-alterations in KEAP1, SMARCA4, and CDKN2A were independent determinants of inferior clinical outcomes.[1][2] These co-mutations collectively identified approximately 50% of patients with early disease progression.[1][5]
| Biomarker (Co-mutation) | Impact on KRAS G12C Inhibitor Efficacy | Representative Clinical Data (NSCLC) |
| KEAP1 | Associated with lower Objective Response Rate (ORR) and poorer prognosis.[6][7][8] | In a real-world study of 105 patients, KEAP1 co-mutations were associated with significantly shorter progression-free survival (PFS) and overall survival (OS).[8] A meta-analysis also linked concurrent KEAP1 mutations with a lower ORR.[6] |
| STK11 | Linked to inferior clinical outcomes and resistance.[3][7] | In the CodeBreaK 100 trial, while some patients with STK11 mutations derived benefit, this co-mutation is generally associated with poor outcomes with standard-of-care therapies.[9] Clinical evidence suggests that NSCLC patients with STK11 co-mutations have a significantly limited ORR to KRAS G12C inhibitor monotherapy.[7] |
| TP53 | Variable, but often associated with response.[3][4] | The incidence of TP53 co-alterations in KRAS G12C-mutant NSCLC is approximately 35%.[3] Some studies suggest it may not significantly impact ORR.[6] |
| CDKN2A | Associated with early disease progression and poor clinical outcomes.[1][2] | Identified as a major independent determinant of inferior outcomes with KRAS G12C inhibitor monotherapy.[1][5] |
| SMARCA4 | Linked to inferior clinical outcomes.[1][2] | Identified as a major independent determinant of inferior outcomes with KRAS G12C inhibitor monotherapy.[1][5] |
Mechanisms of Resistance: On-Target and Off-Target Alterations
Resistance to KRAS G12C inhibitors can be categorized as either "on-target," involving the KRAS protein itself, or "off-target," where cancer cells find alternative routes to bypass the inhibition.[10][11]
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively. These can occur at the G12 residue (e.g., G12D, G12R, G12V) or at other sites like Y96C, R68S, and H95D/Q/R.[10][12]
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can overwhelm the inhibitor.[10]
Off-Target Resistance:
-
Bypass Signaling: The reactivation of downstream signaling pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, is a common escape mechanism.[13][14] This can be driven by:
-
Receptor Tyrosine Kinase (RTK) Activation: Feedback activation of RTKs like EGFR, FGFR, HER2, and c-MET can reactivate wild-type RAS isoforms (HRAS, NRAS) and downstream signaling.[13][15][16][17]
-
Mutations in Downstream Effectors: Acquired mutations in genes like NRAS, BRAF, MAP2K1, and RET, or loss of function in PTEN can reactivate the MAPK or PI3K pathways.[11][12]
-
-
Histologic Transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a lineage that is less dependent on KRAS signaling.[12][18]
-
Cell Cycle Dysregulation: Alterations in cell cycle regulators, such as loss of CDKN2A, can promote proliferation independently of KRAS inhibition.[13]
Signaling Pathways and Resistance Mechanisms
The intricate network of signaling pathways downstream of KRAS provides multiple avenues for resistance to emerge.
Caption: KRAS signaling and mechanisms of resistance to G12C inhibitors.
Other Promising Biomarkers
Beyond genomic alterations, other factors are being investigated for their predictive value.
-
Circulating Tumor DNA (ctDNA): The clearance of KRAS G12C mutant ctDNA from the plasma of patients shortly after starting treatment is emerging as a strong predictor of response.[3][19] Patients with non-detectable ctDNA after one cycle of sotorasib had a significantly longer median PFS (8.3 vs. 4.4 months).[3] Similarly, patients treated with adagrasib who had complete ctDNA clearance at cycle 2 showed improved ORR and survival.[19]
-
TTF-1 (Thyroid Transcription Factor-1): In NSCLC, high expression of TTF-1 has been associated with improved survival outcomes in patients treated with sotorasib.[20] Patients with high TTF-1 levels had a median PFS of 8.1 months compared to 2.8 months in those with low levels.[20]
-
PD-L1 Expression: The role of PD-L1 expression is still being elucidated, but it may influence the efficacy of combination therapies involving KRAS G12C inhibitors and immune checkpoint inhibitors.[21][22][23][24]
-
Gene Expression Signatures: An adeno-to-squamous transition (AST) plasticity signature has been correlated with poor response to adagrasib in NSCLC.[18]
Experimental Protocols
Accurate identification of these biomarkers is crucial for clinical decision-making. The following are generalized methodologies for key assays.
1. Next-Generation Sequencing (NGS) for Co-mutation Analysis
-
Objective: To identify baseline genomic alterations in tumor tissue or liquid biopsy samples that may predict response or resistance to KRAS G12C inhibitors.
-
Methodology:
-
Sample Collection and Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or whole blood for ctDNA is collected. DNA is extracted and purified.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends. Target enrichment is performed using a custom panel of genes known to be relevant in the specific cancer type and in KRAS signaling pathways (e.g., KRAS, TP53, STK11, KEAP1, EGFR, BRAF, NRAS, etc.).
-
Sequencing: The prepared library is sequenced on a high-throughput NGS platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline to align reads to the human reference genome, call variants (single nucleotide variants, insertions/deletions, copy number variations), and annotate the identified alterations.
-
2. Immunohistochemistry (IHC) for Protein Expression (e.g., TTF-1, PD-L1)
-
Objective: To assess the protein expression levels of potential biomarkers in tumor tissue.
-
Methodology:
-
Sample Preparation: FFPE tumor tissue is sectioned into thin slices (4-5 µm) and mounted on glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Immunostaining: Slides are incubated with a primary antibody specific to the target protein (e.g., anti-TTF-1 or anti-PD-L1). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Scoring: A pathologist evaluates the staining intensity and the percentage of positive tumor cells to generate a score (e.g., Tumor Proportion Score for PD-L1).
-
3. Droplet Digital PCR (ddPCR) for ctDNA Monitoring
-
Objective: To quantify the amount of specific KRAS G12C mutant alleles in plasma ctDNA as a measure of treatment response.
-
Methodology:
-
Sample Collection and Processing: Whole blood is collected in specialized tubes to stabilize cell-free DNA. Plasma is separated by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma.
-
ddPCR Reaction Setup: The extracted ctDNA is added to a PCR master mix containing primers and probes specific for the KRAS G12C mutation and the wild-type KRAS allele.
-
Droplet Generation: The PCR mix is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing one or zero copies of the target DNA.
-
PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.
-
Droplet Reading and Analysis: A droplet reader measures the fluorescence of each droplet to determine the number of positive (containing the target) and negative droplets. This allows for absolute quantification of the mutant and wild-type DNA copies.
-
Experimental Workflow for Biomarker Discovery and Validation
Caption: Workflow for identifying and validating predictive biomarkers.
Conclusion
The landscape of biomarkers for KRAS G12C inhibitors is rapidly evolving. While co-mutations in key tumor suppressor genes currently serve as the most established negative predictive markers, emerging evidence points to the utility of ctDNA dynamics, protein expression levels, and gene expression signatures. A multi-faceted approach, integrating genomic, proteomic, and liquid biopsy analyses, will be essential to accurately predict patient response, understand resistance mechanisms, and guide the rational design of combination therapies to improve outcomes for patients with KRAS G12C-mutant cancers.
References
- 1. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fondazionebonadonna.org [fondazionebonadonna.org]
- 3. Genomic and molecular considerations for sotorasib treatment in KRAS G12C-mutant non-small cell lung cancer - Lu - AME Clinical Trials Review [actr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prior Treatments, Genomic Factors Associated with Sotorasib Response, Toxicity in Real-World Setting [mdalert.com]
- 9. Sotorasib Shows Promising Activity in Patients with NSCLC and KRAS Mutation [theoncologynurse.com]
- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 21. precisionmedicineonline.com [precisionmedicineonline.com]
- 22. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. oncologynewscentral.com [oncologynewscentral.com]
A Comparative Analysis of Efficacy and Reproducibility in Preclinical and Clinical Studies of KRAS G12C Inhibitors
The development of targeted inhibitors for the KRAS G12C mutation represents a significant breakthrough in oncology, offering a new therapeutic avenue for patients with a variety of solid tumors. This guide provides a comparative overview of the efficacy of two leading KRAS G12C inhibitors, sotorasib and adagrasib, with a focus on the reproducibility of their efficacy data from preclinical models to pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these therapies.
Quantitative Efficacy Data
The following tables summarize the key efficacy endpoints for sotorasib and adagrasib in clinical trials for KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC) and other solid tumors.
Table 1: Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC
| Clinical Trial | Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DOR) |
| CodeBreaK100 | I/II | Sotorasib (960 mg once daily) | 37.1%[1][2] | 6.8 months[2][3] | 12.5 months[1][3] | 11.1 months[1][2] |
| CodeBreaK100 (2-Year Follow-up) | I/II | Sotorasib (960 mg once daily) | 41%[4] | 6.3 months[4] | 12.5 months[4][5] | 12.3 months[4] |
| CodeBreaK200 | III | Sotorasib (960 mg once daily) vs. Docetaxel | 28.1% vs. 13.2% | 5.6 months vs. 4.5 months[3] | 10.6 months vs. 11.3 months | Not Reported |
| Real-World Data (US Veterans) | Retrospective | Sotorasib | 34%[3][6] | 6 months[3] | 12 months[3][6] | 4 months[6] |
Table 2: Efficacy of Adagrasib in KRAS G12C-Mutated Tumors
| Clinical Trial | Phase | Tumor Type | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DOR) |
| KRYSTAL-1 | I/II | NSCLC | Adagrasib (600 mg twice daily) | 42.9%[7] | 6.5 months[7] | 12.6 months[7] | 8.5 months |
| KRYSTAL-1 (2-Year Follow-up) | I/II | NSCLC | Adagrasib (600 mg twice daily) | 43%[8] | 6.9 months[9] | 14.1 months[8][9] | 12.4 months[8][9] |
| KRYSTAL-12 | III | NSCLC | Adagrasib (600 mg twice daily) vs. Docetaxel | 32% vs. 9%[10] | 5.5 months vs. 3.8 months[10] | Not yet mature | 8.31 months vs. 5.36 months[10] |
| KRYSTAL-1 | I/II | Colorectal Cancer (CRC) | Adagrasib Monotherapy | 19%[11] | 5.6 months[11] | Not Reported | 4.3 months[11] |
| KRYSTAL-1 | I/II | CRC | Adagrasib + Cetuximab | 46%[11] | 6.9 months[11] | Not Reported | 7.6 months[11] |
| KRYSTAL-1 | I/II | Pancreatic Cancer (PDAC) | Adagrasib Monotherapy | 33-50% | 5.4-6.6 months | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for assessing the reproducibility and validity of the efficacy data.
CodeBreaK100 (Sotorasib)
-
Study Design: A multicenter, single-arm, open-label Phase I/II trial that enrolled patients with KRAS G12C-mutated solid tumors who had progressed on prior therapies.[12]
-
Patient Population: Patients aged 18 years or older with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after receiving prior systemic therapies.[12]
-
Intervention: Sotorasib administered orally at a dose of 960 mg once daily.[12]
-
Primary Endpoints: For the Phase I portion, the primary endpoints were safety and tolerability. For the Phase II portion, the primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[4]
-
Tumor Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[13]
CodeBreaK200 (Sotorasib)
-
Study Design: A Phase III, randomized, open-label, multicenter trial comparing the efficacy of sotorasib to docetaxel.[8][11]
-
Patient Population: Patients with KRAS G12C-mutated advanced NSCLC who had previously been treated with both platinum-based chemotherapy and immunotherapy.[8][11] Patients with active brain metastases were excluded.[11]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every three weeks).[11]
-
Stratification Factors: Randomization was stratified by the number of prior lines of therapy, race (Asian vs. non-Asian), and history of brain metastases.[11]
KRYSTAL-1 (Adagrasib)
-
Study Design: A multi-cohort, open-label Phase I/II study evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[15]
-
Patient Population: Patients with unresectable or metastatic KRAS G12C-mutated solid tumors, including NSCLC, CRC, and PDAC, who had received prior systemic therapies.[15]
-
Intervention: Adagrasib was administered orally at various doses in the Phase I portion, with the recommended Phase II dose being 600 mg twice daily.[7]
-
Primary Endpoint: The primary endpoint for the Phase II portion was ORR.[16]
-
Tumor Assessment: Efficacy was evaluated based on ORR, duration of response (DOR), PFS, and overall survival (OS).[15]
KRYSTAL-12 (Adagrasib)
-
Study Design: A randomized, multicenter, open-label, Phase III trial comparing adagrasib to docetaxel.[17]
-
Patient Population: Patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who had previously received both platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.[17]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either adagrasib (600 mg orally twice daily) or docetaxel (75 mg/m² intravenously every three weeks).[17] Crossover to the adagrasib arm upon disease progression was permitted.[4]
-
Primary Endpoint: Progression-free survival as assessed by blinded independent central review.[4][18]
-
Stratification Factors: Randomization was stratified by region (non-Asia-Pacific vs. Asia-Pacific) and whether chemotherapy and immunotherapy were received sequentially or concurrently.[19]
Visualizations
KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
The KRAS protein is a key component of the MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation and survival.[1][3] The G12C mutation leads to a constitutively active KRAS protein, driving uncontrolled cell growth. Sotorasib and adagrasib are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][3][20] This action blocks downstream signaling and inhibits tumor growth.[3][20]
Caption: KRAS G12C signaling pathway and the mechanism of sotorasib/adagrasib inhibition.
Experimental Workflow for KRAS G12C Inhibitor Efficacy Studies
The development and evaluation of targeted therapies like KRAS G12C inhibitors follow a structured workflow from preclinical discovery to clinical validation. This process ensures a thorough assessment of efficacy and safety.
Caption: A typical experimental workflow for the development and evaluation of targeted cancer therapies.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. clinicaloptions.com [clinicaloptions.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sotorasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CodeBreaK 200: Sotorasib Offers Improved Quality of Life for Patients With Previously Treated NSCLC - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. What is Adagrasib used for? [synapse.patsnap.com]
- 11. CodeBreaK 200: Sotorasib (AMG510) Has Broken the KRAS G12C+ NSCLC Enigma Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Sotorasib for KRAS G12C-Mutated Non-Small Cell Lung Cancer - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 14. ilcn.org [ilcn.org]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Adagrasib versus docetaxel in KRASG12C-mutated non-small-cell lung cancer (KRYSTAL-12): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bristol Myers Squibb - Bristol Myers Squibb Announces Pivotal KRYSTAL-12 Confirmatory Trial Evaluating KRAZATI (adagrasib) Meets Primary Endpoint of Progression-Free Survival for Patients with Pretreated KRAS G12C-Mutated Locally Advanced or Metastatic Non-Small Cell Lung … [news.bms.com]
- 19. ascopubs.org [ascopubs.org]
- 20. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
A Preclinical Comparative Guide: KRAS G12C Inhibitor 61 Versus Pan-RAS Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the RAS family of oncogenes have emerged as a critical area of research and development. The successful development of covalent inhibitors targeting the KRAS G12C mutation has paved the way for a new class of therapeutics. However, the challenge of acquired resistance and the prevalence of other RAS mutations have spurred the development of pan-RAS inhibitors, which target multiple RAS isoforms and mutations. This guide provides a preclinical comparison of a representative KRAS G12C inhibitor, here denoted as "Inhibitor 61" (a composite representation of well-characterized KRAS G12C inhibitors like sotorasib and adagrasib), against emerging pan-RAS inhibitors, based on publicly available experimental data.
Data Presentation: Quantitative Comparison of Preclinical Activity
The following tables summarize the in vitro and in vivo preclinical data for representative KRAS G12C and pan-RAS inhibitors.
Table 1: In Vitro Cellular Viability and Pathway Inhibition
| Inhibitor Class | Compound | Cell Line | KRAS Mutation | IC50 (Cell Viability) | IC50 (pERK Inhibition) | Citation |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | NCI-H358 | G12C | 0.004 - 0.032 µM | Favorable inhibition | [1] |
| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | 5 nM | - | [2] | |
| JDQ443 | KRAS G12C cell lines | G12C | Potent | - | [3][4] | |
| Pan-RAS Inhibitor | RMC-6236 | HPAC | G12D | Potent | - | [5] |
| Capan-2 | G12V | Potent | - | [5] | ||
| ADT-007 | HCT 116 | G13D | 5 nM | - | [6] | |
| MIA PaCa-2 | G12C | 2 nM | - | [6] | ||
| BI-2493 | KRAS WT-amplified cell lines | WT amp | Potent | - | [7][8] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor Class | Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Citation |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | KRAS G12C murine models | Dose-responsive | Tumor regression | [1] |
| Adagrasib (MRTX849) | KRAS G12C xenografts (17 of 26 models) | - | Pronounced tumor regression | [8] | |
| JDQ443 | KRAS G12C CDX models | 10, 30, 100 mg/kg/day | Dose-dependent TGI/regression | [3][9] | |
| Pan-RAS Inhibitor | RMC-6236 | KRAS G12X xenograft models | Oral administration | Profound tumor regressions | [5] |
| ADT-007 | CT26 colon tumors (syngeneic) | 10 mg/kg, QD, IT | Significant TGI | [10] | |
| BI-2493 | Gastric cancer GA6871 PDX model | - | Deep and long-lasting tumor regressions | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines with specific KRAS mutations are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blot for Pathway Inhibition (pERK)
Objective: To assess the inhibitor's ability to block signaling downstream of RAS, specifically by measuring the phosphorylation of ERK.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the inhibitor as described for the viability assay, typically for a shorter duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection at specified doses and schedules. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression compared to the control group.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Mandatory Visualizations
RAS Signaling Pathway
Caption: Simplified RAS/MAPK signaling pathway and points of intervention.
Experimental Workflow: In Vitro Drug Screening
Caption: General workflow for in vitro evaluation of RAS inhibitors.
Experimental Workflow: In Vivo Xenograft Study
Caption: Standard workflow for preclinical in vivo xenograft studies.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal Procedures for KRAS G12C Inhibitors
This guide provides essential safety and logistical information for the proper disposal of KRAS G12C inhibitors, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general safety data sheets for various KRAS G12C inhibitors and are intended for researchers, scientists, and drug development professionals.
It is crucial to consult the specific Safety Data Sheet (SDS) for the particular KRAS G12C inhibitor you are using and to adhere to all local, state, and federal waste disposal regulations.
I. Personal Protective Equipment (PPE) and Handling
Before handling or disposing of KRAS G12C inhibitors, ensure that appropriate personal protective equipment is worn.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 compliant |
| Respiratory Protection | NIOSH-approved respirator | If handling powders or creating aerosols |
| Body Protection | Laboratory coat | Fully buttoned |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Step | Action |
| 1. Evacuation | Evacuate non-essential personnel from the immediate area.[1] |
| 2. Ventilation | Ensure adequate ventilation.[1] |
| 3. Containment | Prevent further leakage or spillage. Do not allow the substance to enter drains or water courses.[1] |
| 4. Absorption | For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). |
| 5. Collection | Carefully scoop or sweep up the spilled material and place it into a designated, labeled, and sealed container for disposal.[3] |
| 6. Decontamination | Clean the spill area thoroughly with a suitable decontamination solution as recommended by the specific SDS. |
III. Disposal Procedures
Proper disposal of KRAS G12C inhibitors is critical to prevent environmental harm. These compounds may be very toxic to aquatic life with long-lasting effects.[2]
Waste Classification:
-
Unused or expired KRAS G12C inhibitors are to be treated as hazardous chemical waste.
-
Contaminated materials, such as empty containers, gloves, and absorbent materials, should also be disposed of as hazardous waste.
Disposal Steps:
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and hazard warnings.
-
Segregation: Keep KRAS G12C inhibitor waste separate from other waste streams to avoid incompatible chemical reactions.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company. Follow all institutional and local regulations for hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with regulatory requirements.
Experimental Workflow & Signaling Pathway Diagrams
Disposal Workflow for KRAS G12C Inhibitors
Caption: Workflow for the safe disposal of KRAS G12C inhibitors.
Simplified KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the action of a G12C inhibitor.
References
Personal protective equipment for handling KRAS G12C inhibitor 61
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like KRAS G12C inhibitor 61 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural steps are based on established safety protocols for handling hazardous research chemicals.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound. It is crucial that all PPE is confirmed to be impermeable to hazardous drugs.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Double Chemotherapy Gloves | Two pairs of chemotherapy-rated gloves are required. |
| Body | Chemotherapy Gown | A gown demonstrated to be resistant to permeability by hazardous drugs is necessary. |
| Eyes/Face | Face Shield and Mask Combination or Goggles | To protect against splashes and aerosols. |
| Respiratory | N95 Respirator or Higher | Required when handling compromised dosage forms (e.g., crushing pills, opening capsules) outside of a biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of contamination and exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental workflow for handling potent compounds.
Detailed Methodologies:
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Ventilated Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.
-
Gather All Necessary Materials: Assemble all required equipment, reagents, and waste containers to avoid leaving the containment area during the procedure.
-
Weigh Compound in Containment: If working with a powdered form, weigh the compound within a containment device such as a glove box or a powder containment hood.
-
Prepare Solution in Fume Hood: All manipulations involving the compound, including the preparation of solutions, should be carried out within a chemical fume hood to prevent inhalation of aerosols.
-
Conduct Experiment: Perform the experiment following the established protocol, ensuring all procedures are conducted within the designated containment area.
-
Decontaminate Work Surfaces: Upon completion of the experiment, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of Waste in Labeled Bins: All contaminated materials, including gloves, gowns, and experimental consumables, must be disposed of in clearly labeled hazardous waste containers.
-
Doff PPE Correctly: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use PPE in the designated hazardous waste container. Reusable PPE must be decontaminated according to institutional protocols.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear a self-contained breathing apparatus and full protective clothing.[1] Avoid breathing vapors, mist, dust, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains or water courses.[1]
-
Containment and Cleanup: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to contain the spill and follow institutional procedures for hazardous material cleanup.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Contaminated Materials: All disposable PPE, labware, and other materials that have come into contact with the inhibitor should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Waste Disposal: Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.
KRAS Signaling Pathway
KRAS G12C inhibitors act by targeting a specific mutation in the KRAS protein, which is a key component of the MAPK/ERK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of this pathway and the point of intervention for a KRAS G12C inhibitor.
Simplified KRAS signaling pathway and inhibitor action.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with potent compounds such as this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
